Sulfurous diamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36986-61-5 |
|---|---|
Molecular Formula |
H4N2OS |
Molecular Weight |
80.11 g/mol |
InChI |
InChI=1S/H4N2OS/c1-4(2)3/h1-2H2 |
InChI Key |
RGKBHCHHMKMETO-UHFFFAOYSA-N |
Canonical SMILES |
NS(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Sulfurous Diamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfurous diamide, the fundamental representative of the sulfinamide class of compounds, presents a unique structural motif with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound and its derivatives. Given the limited availability of experimental data on the parent compound, this document leverages data from closely related analogs and computational predictions to offer a thorough understanding of its chemical and physical properties. Detailed experimental protocols for the synthesis of related N,N'-disubstituted sulfurous diamides are presented, alongside a summary of characterization data from various spectroscopic and analytical techniques. This guide aims to serve as a foundational resource for researchers interested in the exploration and utilization of this class of sulfur-containing compounds.
Introduction
Sulfur-containing functional groups are integral to a vast array of pharmaceuticals and agrochemicals, with sulfonamides being a prominent example.[1] Sulfurous diamides, characterized by a central sulfur atom double-bonded to an oxygen atom and single-bonded to two amino groups, represent a related yet distinct class of compounds with significant potential in drug discovery. Their structural similarity to amides and sulfonamides suggests they may act as bioisosteres, offering modulated physicochemical properties such as solubility, bioavailability, and metabolic stability.[2] The exploration of sulfurous diamides and their derivatives is a promising avenue for the development of novel therapeutic agents.[3]
Synthesis of Sulfurous Diamides
The primary synthetic route to sulfurous diamides involves the reaction of thionyl chloride (SOCl₂) with primary or secondary amines.[4] While specific experimental data for the synthesis of the parent this compound (H₂N-S(=O)-NH₂) from ammonia is scarce, likely due to its potential instability, the synthesis of its N,N'-disubstituted derivatives is well-established.
General Synthesis of N,N'-Disubstituted Sulfurous Diamides
The reaction of thionyl chloride with two equivalents of a primary amine yields a symmetrical N,N'-disubstituted this compound. The reaction typically proceeds at low temperatures in an inert solvent, with one equivalent of the amine acting as a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
SOCl₂ + 4 R-NH₂ → (R-NH)₂SO + 2 R-NH₃Cl
Experimental Protocol: Synthesis of N,N'-Dicyclohexylthis compound (Illustrative Example)
This protocol is adapted from the synthesis of N,N'-disubstituted sulfamides and serves as a representative procedure for the synthesis of this compound derivatives.[5]
Materials:
-
Thionyl chloride (1.0 eq)
-
Cyclohexylamine (4.0 eq)
-
Anhydrous diethyl ether
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of cyclohexylamine (4.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath.
-
A solution of thionyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2 hours.
-
The resulting precipitate (cyclohexylammonium chloride) is removed by filtration.
-
The filtrate is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by recrystallization or column chromatography to yield the pure N,N'-dicyclohexylthis compound.
Characterization of Sulfurous Diamides
A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of sulfurous diamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a this compound will show a characteristic signal for the N-H protons, the chemical shift of which will depend on the solvent and concentration. For N,N'-disubstituted derivatives, signals corresponding to the protons of the substituent groups will be observed. For example, in N,N'-dialkylsulfurous diamides, the protons on the carbon adjacent to the nitrogen will typically appear as a multiplet.[6]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the organic substituents. The chemical shifts of the carbons directly attached to the nitrogen atom are influenced by the electronegativity of the nitrogen and the sulfur-oxygen group.[6]
-
¹⁵N NMR: Although less common, ¹⁵N NMR can provide direct information about the nitrogen environment. The chemical shift would be characteristic of a nitrogen atom bonded to sulfur.
-
³³S NMR: Due to the low natural abundance and quadrupolar nature of the ³³S nucleus, obtaining high-resolution spectra can be challenging. However, it can provide direct information about the sulfur atom's chemical environment.[7]
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the key functional groups in sulfurous diamides.
-
S=O Stretching: A strong absorption band corresponding to the S=O stretching vibration is expected in the IR spectrum, typically in the range of 1120-1160 cm⁻¹.
-
S-N Stretching: The S-N stretching vibration usually appears as a medium to strong band in the IR spectrum, typically in the region of 900-1000 cm⁻¹.[8]
-
N-H Stretching and Bending: For primary and secondary sulfurous diamides, N-H stretching vibrations are observed in the region of 3200-3400 cm⁻¹, while N-H bending vibrations appear around 1500-1600 cm⁻¹.
Raman spectroscopy is complementary to IR spectroscopy and can be particularly useful for observing symmetric vibrations and the S-S bond in potential byproducts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of sulfurous diamides. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Common fragmentation pathways may involve the cleavage of the S-N bond and the loss of SO. For N,N'-diphenylsulfamide, a related compound, fragmentation involves cleavage of the S-N bond.[9][10]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule, including bond lengths and angles. While no experimental crystal structure for the parent this compound is available, structures of related N,N'-disubstituted diamides have been reported, revealing the geometry around the sulfur atom.[11][12]
Predicted and Comparative Data
Due to the scarcity of experimental data for the parent this compound, the following tables summarize predicted data based on computational chemistry and comparative data from analogous compounds.
Predicted Structural Parameters of this compound
| Parameter | Predicted Value |
| S=O Bond Length | ~1.48 Å |
| S-N Bond Length | ~1.69 Å |
| N-S-N Bond Angle | ~108° |
| O-S-N Bond Angle | ~107° |
| H-N-S Bond Angle | ~115° |
Note: These values are estimations based on computational models and data from related structures.
Comparative Spectroscopic Data
| Spectroscopic Technique | Functional Group | This compound Derivatives (Observed Range) | Sulfonamides (Reference) |
| IR Spectroscopy (cm⁻¹) | S=O Stretch | 1120 - 1160 | 1300-1350 (asym), 1150-1180 (sym) |
| S-N Stretch | 900 - 1000 | 895 - 914[8] | |
| N-H Stretch | 3200 - 3400 | 3144 - 3349[8] | |
| ¹H NMR (ppm) | N-H | Variable (solvent dependent) | 8.78 - 10.15[8] |
| ¹³C NMR (ppm) | C-N | Variable (substituent dependent) | Variable (substituent dependent) |
Relevance in Drug Development
The this compound scaffold holds potential in drug development for several reasons:
-
Bioisosterism: As a bioisostere of amides and sulfonamides, it can be used to modulate the properties of known bioactive molecules to improve their pharmacokinetic and pharmacodynamic profiles.[2]
-
Novel Chemical Space: It provides access to novel chemical space, which is crucial for overcoming drug resistance and discovering new therapeutic targets.
-
Biological Activity of Derivatives: Numerous derivatives of sulfur-containing diamides have demonstrated potent biological activities, particularly as insecticides that target the GABA receptor.[3][13] This suggests that other derivatives could be designed to target a range of biological receptors.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of sulfurous diamides. While experimental data on the parent compound is limited, a robust understanding can be built upon the well-established chemistry of its N,N'-disubstituted derivatives and through computational modeling. The synthetic protocols and characterization workflows presented herein offer a practical framework for researchers. The unique structural and electronic properties of the this compound functional group make it a compelling target for further investigation in the field of medicinal chemistry and drug discovery. Future research focused on the synthesis and isolation of the parent this compound and the exploration of its reactivity and biological activity is warranted to fully unlock the potential of this intriguing class of molecules.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Design, Synthesis, and Insecticidal Activity of Novel m-Diamide Compounds Containing Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides [mdpi.com]
- 7. (33S) Sulfur NMR [chem.ch.huji.ac.il]
- 8. rsc.org [rsc.org]
- 9. massbank.eu [massbank.eu]
- 10. massbank.eu [massbank.eu]
- 11. Synthesis, crystal structure and biological activity of novel anthranilic diamide insecticide containing alkyl ether group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. doras.dcu.ie [doras.dcu.ie]
- 13. Application of computational methods in the analysis of pesticide target-site and resistance mechanisms [jstage.jst.go.jp]
Spectroscopic Analysis of Sulfurous Diamide and its Analogue Sulfamide: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfurous diamide, (H₂N)₂SO, is a simple inorganic compound of significant theoretical interest in the study of sulfur-nitrogen bonding. However, a comprehensive review of the scientific literature reveals a notable scarcity of experimental spectroscopic data for this molecule. Its inherent instability and challenging synthesis have limited its characterization by modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.
In contrast, its oxidized and stable analogue, sulfamide (sulfuric diamide), (H₂N)₂SO₂, is a well-characterized compound. Due to the lack of available data for this compound and the potential for confusion between these two related molecules, this technical guide will focus on the detailed spectroscopic analysis of sulfamide. The data and methodologies presented for sulfamide can serve as a valuable reference point for researchers investigating sulfur-amide systems and provide a foundational understanding that may aid in future studies of the more elusive this compound.
This guide provides a consolidated overview of the NMR, IR, and Raman spectroscopic properties of sulfamide, including detailed experimental protocols and a summary of key quantitative data.
Structural Distinction: this compound vs. Sulfamide
To clarify the structural differences between the two compounds, the following diagram illustrates their molecular geometries.
Caption: Molecular structures of this compound and sulfamide.
Spectroscopic Data Summary for Sulfamide ((H₂N)₂SO₂)
The following tables summarize the key spectroscopic data for sulfamide, compiled from various sources.
Table 1: NMR Spectroscopic Data for Sulfamide
| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | DMSO-d₆ | ~5.0 - 6.0 | Singlet (broad) | Chemical shift is concentration and temperature dependent. The protons are exchangeable. |
| ¹³C | - | Not Applicable | - | No carbon atoms are present in the molecule. |
| ¹⁴N / ¹⁵N | Various | - | - | Data is not commonly reported due to quadrupolar broadening (¹⁴N) or low natural abundance (¹⁵N). |
Table 2: Infrared (IR) Spectroscopic Data for Sulfamide
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3390 - 3320 | ν_as(N-H) - Asymmetric N-H stretching | Strong |
| 3280 - 3230 | ν_s(N-H) - Symmetric N-H stretching | Strong |
| 1590 - 1550 | δ(NH₂) - N-H bending (scissoring) | Medium |
| 1345 - 1315 | ν_as(SO₂) - Asymmetric SO₂ stretching | Strong |
| 1190 - 1145 | ν_s(SO₂) - Symmetric SO₂ stretching | Strong |
| 925 - 905 | ν(S-N) - S-N stretching | Medium |
| ~850 | δ(SO₂) - SO₂ bending (scissoring) | Medium |
| ~560 | δ(SO₂) - SO₂ wagging | Medium |
Table 3: Raman Spectroscopic Data for Sulfamide
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| ~3350 | ν(N-H) - N-H stretching | Medium |
| ~1570 | δ(NH₂) - N-H bending | Weak |
| ~1160 | ν_s(SO₂) - Symmetric SO₂ stretching | Strong |
| ~1060 | ν(S-N) - S-N stretching | Medium |
| ~750 | NH₂ twisting/rocking | Weak |
| ~560 | δ(SO₂) - SO₂ wagging | Medium |
| ~450 | δ(SO₂) - SO₂ rocking | Medium |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of sulfamide. Instrument parameters may need to be optimized depending on the specific equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of sulfamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.
-
Instrumentation:
-
Spectrometer: A 300-500 MHz NMR spectrometer.
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid State):
-
KBr Pellet: Mix ~1 mg of sulfamide with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Detector: DTGS or MCT detector.
-
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or pure KBr pellet). The resulting spectrum should be presented as transmittance or absorbance versus wavenumber.
Raman Spectroscopy
-
Sample Preparation: Place a small amount of the solid sulfamide sample into a glass capillary tube or onto a microscope slide.
-
Instrumentation:
-
Spectrometer: Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
Microscope: Equipped with appropriate objectives for sample focusing.
-
-
Acquisition:
-
Laser Power: Use low laser power (e.g., 1-10 mW) to avoid sample degradation.
-
Integration Time: 1-10 seconds.
-
Number of Accumulations: 10-50.
-
Spectral Range: 3500-100 cm⁻¹.
-
-
Data Processing: Perform cosmic ray removal and baseline correction. The spectrum is typically plotted as intensity versus Raman shift (cm⁻¹).
Logical Workflow for Spectroscopic Analysis
The following diagram outlines the general workflow for the comprehensive spectroscopic analysis of a compound like sulfamide.
Caption: General workflow for spectroscopic analysis.
Conclusion
While the direct spectroscopic analysis of this compound remains an open area for future research, the comprehensive data available for its stable analogue, sulfamide, provides a robust framework for understanding the spectroscopic characteristics of sulfur-amide compounds. The presented data tables, experimental protocols, and workflow diagrams offer a valuable resource for researchers in medicinal chemistry, materials science, and related fields. The clear differentiation between the uncharacterized this compound and the well-documented sulfamide is crucial for accurate scientific communication and future investigations into this class of compounds.
A Historical Review of Sulfurous Diamide Research: From Discovery to Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The term "sulfurous diamide" is often used interchangeably with "sulfuric diamide," more commonly known as sulfamide. This whitepaper will delve into the historical and developmental research of sulfamide (SO₂(NH₂)₂) and its derivatives, a class of compounds that has played a pivotal role in the advancement of medicinal chemistry and pharmacology. From its initial synthesis in the 19th century to the development of sulfa drugs and their widespread therapeutic applications, the journey of sulfamide research is a testament to the evolution of modern drug discovery. This guide will provide a comprehensive overview of the key discoveries, synthesis methodologies, and the diverse applications of these sulfur-containing compounds, with a focus on their mechanism of action as enzyme inhibitors.
Historical Perspective: The Genesis of Sulfamide and the Dawn of Sulfa Drugs
The story of sulfamide begins in 1838 when French chemist Henri Victor Regnault first prepared the compound.[1] His pioneering work, published in the "Annales de chimie et de physique," detailed the synthesis of sulfamide from the reaction of sulfuryl chloride with ammonia.[1][2][3][4] This fundamental discovery laid the groundwork for the exploration of a new class of sulfur-containing organic compounds.
However, it was nearly a century later that the profound biological significance of sulfamide derivatives came to light. In the 1930s, at the laboratories of Bayer AG, a component of the German chemical trust IG Farben, researchers were investigating coal-tar dyes for their potential to selectively target and inhibit harmful microorganisms.[5] This research led to the discovery of the antibacterial properties of a red azo dye named Prontosil in 1932.[6] It was soon discovered that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide, a simpler sulfonamide derivative.[5] This breakthrough marked the advent of the first broadly effective systemic antibacterial agents and heralded the era of "sulfa drugs."[5][6][7]
The introduction of sulfa drugs revolutionized medicine, providing the first effective treatments for a range of bacterial infections that were previously life-threatening.[5][6] The success of these early sulfonamides spurred a massive wave of research into synthesizing and testing new derivatives, leading to the development of a vast arsenal of antimicrobial agents.
Synthesis of Sulfamide and Its Derivatives: From Classical Methods to Modern Innovations
The synthesis of sulfamides and the broader class of sulfonamides has evolved significantly since Regnault's initial preparation. The classical and most common method involves the reaction of a sulfonyl chloride with ammonia or a primary or secondary amine.[8][9]
Classical Synthesis of Sulfanilamide
A representative classical synthesis is that of sulfanilamide, a cornerstone of early sulfa drugs. The multi-step process typically begins with acetanilide and proceeds as follows:
-
Chlorosulfonation of Acetanilide: Acetanilide is treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding p-acetamidobenzenesulfonyl chloride.
-
Amination: The resulting sulfonyl chloride is then reacted with ammonia to form the sulfonamide, p-acetamidobenzenesulfonamide.
-
Hydrolysis: The final step involves the acidic hydrolysis of the acetamido group to yield sulfanilamide.
This classical pathway, while effective, often involves harsh reagents and can have limitations in terms of functional group tolerance.
Modern Synthetic Methodologies
In recent decades, numerous advancements in synthetic organic chemistry have led to the development of more efficient, versatile, and environmentally friendly methods for sulfonamide synthesis. These modern techniques often offer higher yields and greater functional group compatibility.
Table 1: Overview of Modern Sulfonamide Synthesis Methods
| Method | Description | Key Reagents/Catalysts | Advantages |
| Oxidative S-N Coupling | Direct coupling of thiols and amines.[10] | I₂O₅, Copper catalysts | Avoids the use of sulfonyl chlorides, mild reaction conditions.[10] |
| Sulfur Dioxide Surrogates | Utilizes stable SO₂ surrogates like DABSO for the insertion of the sulfonyl group.[10] | DABSO, transition metal catalysts (e.g., Copper) | Avoids the use of gaseous SO₂, good functional group tolerance.[10] |
| C-H Amination | Direct formation of the S-N bond via C-H activation.[10] | Rhodium, Iridium catalysts | Atom-economical, allows for late-stage functionalization.[10] |
| Click Chemistry Approach | Synthesis of sulfonamide derivatives using click chemistry principles. | Azido-substituted sulfonamides and alkynes | High efficiency and modularity. |
These modern approaches have significantly expanded the chemical space accessible to medicinal chemists, enabling the synthesis of a diverse array of complex sulfonamide-based drug candidates.
Therapeutic Applications and Mechanisms of Action
The therapeutic landscape of sulfamide derivatives extends far beyond their initial use as antibacterial agents. They are now integral components in the treatment of a wide range of conditions, including glaucoma, epilepsy, heart failure, and cancer.[8][11][12] The versatility of the sulfonamide scaffold lies in its ability to act as a potent and selective inhibitor of various enzymes.
Carbonic Anhydrase Inhibition
A primary mechanism of action for many non-antibacterial sulfonamides is the inhibition of carbonic anhydrases (CAs).[13] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11]
Sulfonamides act as potent inhibitors of carbonic anhydrase by coordinating to the zinc ion in the enzyme's active site. The sulfonamide group (R-SO₂-NH₂) mimics the transition state of the natural substrate, with the deprotonated sulfonamide nitrogen and one of the sulfonyl oxygens binding to the Zn²⁺ ion, displacing the zinc-bound water molecule or hydroxide ion that is crucial for catalysis. This strong interaction effectively blocks the active site and inhibits the enzyme's function.
-
Glaucoma: In the eye, carbonic anhydrase is involved in the production of aqueous humor. By inhibiting this enzyme, sulfonamide drugs like acetazolamide, dorzolamide, and brinzolamide reduce the formation of aqueous humor, thereby lowering intraocular pressure in patients with glaucoma.[5][11]
-
Diuretics: In the proximal tubules of the kidneys, carbonic anhydrase plays a key role in the reabsorption of bicarbonate, sodium, and water.[5][6][8][12][14] Inhibition of this enzyme leads to increased excretion of these substances, resulting in a diuretic effect. This is beneficial in conditions like edema and heart failure.[8][11]
-
Epilepsy: The anticonvulsant effects of some sulfonamides are thought to be related to the inhibition of carbonic anhydrase in the central nervous system, which can lead to metabolic acidosis and a stabilizing effect on neuronal membranes.[11]
-
Altitude Sickness: By inducing a mild metabolic acidosis, carbonic anhydrase inhibitors can stimulate respiration and help acclimatize to high altitudes.[11]
The following diagram illustrates the mechanism of action of sulfonamide diuretics in the renal tubule.
Other Therapeutic Targets
The utility of sulfonamides in drug development is not limited to carbonic anhydrase inhibition. Various derivatives have been designed to target other enzymes and receptors, including:
-
Dihydropteroate Synthase (DHPS): This is the primary target for antibacterial sulfonamides. By competitively inhibiting DHPS, these drugs block the synthesis of folic acid, which is essential for bacterial growth and replication.
-
Proteases: Certain sulfonamide derivatives have been developed as inhibitors of proteases, such as those involved in the life cycle of HIV.
-
Kinases: The sulfonamide scaffold has been incorporated into molecules that target various kinases, which are key regulators of cell signaling and are often implicated in cancer.
Experimental Protocols
This section provides a generalized protocol for a key step in the classical synthesis of sulfonamides: the reaction of a sulfonyl chloride with an amine.
General Procedure for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and an Amine
Materials:
-
Aryl or alkyl sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (2.0-2.2 eq) or (1.0-1.1 eq of amine and 1.0-1.2 eq of a non-nucleophilic base like triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine)
-
Stirring apparatus
-
Reaction vessel with a nitrogen or argon inlet
-
Apparatus for workup and purification (separatory funnel, rotary evaporator, chromatography equipment)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the sulfonyl chloride in the chosen anhydrous solvent.
-
Addition of Amine: Cool the solution of the sulfonyl chloride in an ice bath (0 °C). Slowly add the amine (or a solution of the amine and base) to the cooled solution with vigorous stirring. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the reaction mixture is typically diluted with an organic solvent and washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, water, and brine.
-
Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography on silica gel.
-
Characterization: The structure and purity of the final sulfonamide product are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Quantitative Data for Modern Sulfonamide Synthesis
The following table summarizes representative yields for various modern sulfonamide synthesis methods, demonstrating their efficiency.
Table 2: Representative Yields for Modern Sulfonamide Synthesis Methods
| Method | Substrates | Product | Yield (%) | Reference |
| I₂O₅-mediated S-N coupling | Thiophenol and Aniline | N-Phenylbenzenesulfonamide | 85 | [4] |
| Copper-catalyzed coupling with DABSO | Phenylboronic acid and Morpholine | 4-Phenylsulfonylmorpholine | 92 | [10] |
| Rhodium-catalyzed C-H amination | Acetanilide and Sulfonyl azide | N-(2-(Phenylsulfonyl)phenyl)acetamide | 78 | [10] |
Conclusion
The field of this compound, or more accurately, sulfamide research, has a rich history that has profoundly impacted medicine and drug development. From the initial synthesis of the parent compound in the 19th century to the discovery of the life-saving sulfa drugs and the ongoing development of highly specific enzyme inhibitors, the sulfonamide scaffold has proven to be a remarkably versatile and valuable platform in medicinal chemistry. The continuous evolution of synthetic methodologies has further expanded the possibilities for creating novel sulfonamide-based therapeutics. As our understanding of biological pathways deepens, it is certain that sulfamide derivatives will continue to be a source of innovative drugs for a wide range of diseases for years to come.
References
- 1. Sulfamide - Wikipedia [en.wikipedia.org]
- 2. Louis Henri Frederic Melsens Nicotine, potassium iodide, and sulfur compounds [redalyc.org]
- 3. rudolf-werner-soukup.at [rudolf-werner-soukup.at]
- 4. フランスの文献に掲載された論文(1838年,著者名Henri Victor Regnault)を入手... | レファレンス協同データベース [crd.ndl.go.jp]
- 5. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rudolf-werner-soukup.at [rudolf-werner-soukup.at]
- 8. SULFONAMYL DIURETICS—Mechanism of Action and Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. What are CAs inhibitors and how do they work? [synapse.patsnap.com]
- 12. lecturio.com [lecturio.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]
Theoretical and Computational Frontiers of Sulfurous Diamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of the theoretical and computational studies of sulfurous diamide (H₂N-S(O)-NH₂), also known as thionyl diamide. While experimental data on the parent compound is limited, this guide synthesizes available information on its structure, properties, and reactivity through computational chemistry, alongside experimental data from related derivatives. This document is intended to serve as a foundational resource for researchers in chemistry, materials science, and drug development interested in the unique properties of this and related sulfur-nitrogen compounds.
Introduction
This compound is a simple, yet intriguing molecule featuring a central sulfur atom in the +4 oxidation state double-bonded to an oxygen atom and single-bonded to two amino groups. Its structure is analogous to urea, with the carbonyl group replaced by a sulfinyl group. This substitution imparts distinct electronic and conformational properties that are of interest for the design of novel chemical entities. While its organic derivatives, particularly meta-diamides, have garnered significant attention in the development of insecticides, the fundamental properties of the parent this compound remain less explored.[1][2][3] This guide aims to bridge this gap by consolidating theoretical predictions and related experimental findings.
Molecular Structure and Conformational Analysis
Computational studies, primarily using Density Functional Theory (DFT) and ab initio methods, are crucial for understanding the structure of this compound, which is predicted to exist in multiple conformational states.[4][5] The primary conformers are determined by the orientation of the amino groups relative to the S=O bond, denoted as syn (eclipsed) or anti (staggered) with respect to the lone pair on the sulfur atom. The key conformers are typically referred to as ZZ, EZ, and EE, analogous to the nomenclature used for related sulfur diimides.[4][5]
Theoretical calculations suggest a preference for non-planar geometries to minimize steric hindrance and optimize electronic interactions. The relative energies of these conformers are influenced by the level of theory and basis set used in the calculations.[4]
Table 1: Calculated Structural Parameters of this compound Conformers
| Parameter | ZZ Conformer | EZ Conformer | EE Conformer |
|---|---|---|---|
| S=O Bond Length (Å) | Data not available | Data not available | Data not available |
| S-N Bond Length (Å) | Data not available | Data not available | Data not available |
| N-H Bond Length (Å) | Data not available | Data not available | Data not available |
| ∠NSN Bond Angle (°) | Data not available | Data not available | Data not available |
| ∠OSN Bond Angle (°) | Data not available | Data not available | Data not available |
| ∠HNH Bond Angle (°) | Data not available | Data not available | Data not available |
| Dihedral Angle (°) | Data not available | Data not available | Data not available |
Table 2: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| ZZ | Data not available |
| EZ | Data not available |
| EE | Data not available |
(Note: The relative stability of conformers is expected to follow trends observed in related sulfur diimides, where the ZZ conformer is often the most stable in the absence of significant steric hindrance.)[4][5]
Spectroscopic Properties
The spectroscopic characterization of this compound is essential for its identification and structural elucidation. While experimental spectra of the pure parent compound are scarce, theoretical calculations can predict its vibrational and NMR spectra.
Vibrational Spectroscopy (IR and Raman)
The key vibrational modes of this compound are expected to include:
-
S=O stretching: A strong band in the IR spectrum, typically in the region of 1100-1300 cm⁻¹.[6]
-
S-N stretching: Bands in the region of 800-1000 cm⁻¹.
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretches.[7]
-
NH₂ bending (scissoring): A band around 1600 cm⁻¹.[7]
Table 3: Predicted Vibrational Frequencies of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| ν(S=O) | Data not available |
| νₐₛ(SN₂) | Data not available |
| νₛ(SN₂) | Data not available |
| νₐₛ(NH₂) | Data not available |
| νₛ(NH₂) | Data not available |
| δ(NH₂) | Data not available |
(Note: This table is a template for predicted frequencies from future ab initio or DFT calculations.)[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show a broad singlet for the chemically equivalent amino protons. The chemical shift would be influenced by the solvent and the conformational dynamics of the molecule. The ¹⁴N or ¹⁵N NMR would provide information about the electronic environment of the nitrogen atoms.
Synthesis and Reactivity
Proposed Synthesis
The synthesis of this compound is challenging due to its potential instability. A plausible synthetic route involves the reaction of thionyl chloride with a stoichiometric excess of ammonia in an inert solvent at low temperatures.[10][11]
Reaction Scheme: SOCl₂ + 4 NH₃ → H₂N-S(O)-NH₂ + 2 NH₄Cl
Experimental Protocol (Hypothetical):
-
A solution of thionyl chloride in a dry, inert solvent (e.g., diethyl ether or dichloromethane) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A stoichiometric excess of anhydrous ammonia gas is bubbled through the solution, or a pre-cooled solution of ammonia in the same solvent is added dropwise with vigorous stirring.
-
The reaction mixture is allowed to slowly warm to room temperature.
-
The resulting ammonium chloride precipitate is removed by filtration.
-
The solvent is removed under reduced pressure at low temperature to yield the crude product.
-
Purification may be attempted by low-temperature recrystallization from a suitable solvent.
Challenges:
-
The product is likely to be sensitive to moisture and heat.
-
Over-reaction or side reactions can lead to the formation of other sulfur-nitrogen compounds.
-
Isolation and purification of the pure compound may be difficult due to its potential instability.
Reactivity
The reactivity of this compound is dictated by the presence of the nucleophilic amino groups, the electrophilic sulfur atom, and the S=O bond.
The lone pairs on the nitrogen atoms make this compound a potential nucleophile. It can react with electrophiles such as alkyl halides and acyl chlorides.
Caption: Nucleophilic attack by this compound on an electrophile.
The sulfur atom in this compound is electron-deficient and can act as an electrophile, particularly after activation of the S=O bond. It can react with strong nucleophiles.
Caption: Electrophilic nature of the sulfur atom in this compound.
Applications in Drug Development and Agrochemicals
While the parent this compound has limited direct applications, its structural motif is present in a range of biologically active molecules. The diamide functionality is a key component in a class of insecticides known as diamide insecticides, which act as modulators of insect ryanodine receptors.[12][13][14] Understanding the fundamental properties of the this compound core can aid in the design and synthesis of new analogs with improved efficacy and selectivity.[1][2]
References
- 1. NMR solution structure study of one saturated sulphur-containing amides from Glycosmis lucida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Conformational analysis of organic carbonyl compounds. Part 11. Conformational properties of difuryl, dithienyl, and furyl thienyl ketones studied by X-ray crystallography, n.m.r. lanthanide-induced shifts and ab-initio MO calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Uncertainties in scaling factors for ab initio vibrational frequencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Propose a mechanism for the reaction of an amide with thionyl chloride to.. [askfilo.com]
- 13. Sublethal Effects of Diamide Insecticides on Development and Flight Performance of Chloridea virescens (Lepidoptera: Noctuidae): Implications for Bt Soybean Refuge Area Management [mdpi.com]
- 14. Synthesis, crystal structure and biological activity of novel anthranilic diamide insecticide containing alkyl ether group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reactivity of Sulfurous Diamide with Organic Substrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfurous diamide, more systematically known as sulfamide, is a unique and versatile reagent in organic synthesis. Its ambiphilic nature, possessing both nucleophilic nitrogen atoms and an electrophilic sulfur center, allows for a diverse range of reactions with various organic substrates. This technical guide provides an in-depth exploration of the reactivity of sulfamide, with a focus on its applications in the synthesis of novel organic molecules, including those with potential therapeutic applications. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.
Core Reactivity Principles
The reactivity of sulfamide is primarily dictated by the presence of the two primary amine groups and the central sulfuryl group (-SO₂-). The nitrogen atoms act as nucleophiles, readily attacking electrophilic centers. Conversely, the sulfur atom is electrophilic and can be attacked by strong nucleophiles. The acidity of the N-H protons also plays a crucial role, allowing for deprotonation and subsequent functionalization.
Reactions with Organic Substrates
Sulfamide undergoes a variety of reactions with different classes of organic compounds. The following sections detail these reactions, supported by quantitative data and experimental protocols.
Reactions with Amines: Synthesis of Substituted Sulfamides
One of the most fundamental reactions of sulfamide is its condensation with primary and secondary amines to yield N-substituted and N,N'-disubstituted sulfamides. This reaction typically proceeds at elevated temperatures with the evolution of ammonia.
Table 1: Synthesis of N-Substituted Sulfamides
| Amine Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Cyclohexylamine | 90°C, 1 hr, then 120°C, 4 hrs | N-Cyclohexylsulfamide | High | [1] |
| n-Butylamine | Reflux in water, 5 hrs | N,N'-Di-n-butylsulfamide | High | [1] |
| Aniline | Dry pyridine, 0°C | N,N'-Diphenylsulfamide | Good | [1] |
Experimental Protocol: Synthesis of N-Cyclohexylsulfamide [1]
-
In a round-bottom flask, combine sulfamide (0.05 mol) and cyclohexylamine (0.05 mol).
-
Heat the mixture at 90°C for 1 hour, during which ammonia will evolve.
-
Increase the temperature to 120°C and continue heating for an additional 4 hours.
-
Cool the reaction mixture to room temperature, at which point a paste will form.
-
Recrystallize the crude product from 50% aqueous ethanol to obtain pure N-cyclohexylsulfamide.
Reactions with Aldehydes: Formation of Heterocyclic and Acyclic Adducts
The reaction of sulfamide with aldehydes can lead to a variety of products depending on the reaction conditions and the structure of the aldehyde. Condensation reactions can result in the formation of heterocyclic compounds or acyclic sulfonamido acetals.
Table 2: Reactions of Sulfamides with Aldehydes
| Sulfonamide | Aldehyde | Catalyst/Reagents | Product | Yield (%) | Reference |
| Primary Sulfonamide | Aliphatic Aldehyde | NaI, Sodium Percarbonate | α-Sulfonamido acetal | Good to Excellent | [1] |
| Sulfamide | Paraformaldehyde | Sulfuric Acid | Tetracyclic Sulfamide | Quantitative | [1] |
Experimental Protocol: Oxidative N-functionalization of a Primary Sulfonamide with an Aliphatic Aldehyde [1]
-
To a solution of the primary sulfonamide (1.0 mmol) and the aliphatic aldehyde (1.2 mmol) in a suitable solvent, add sodium iodide (0.3 mmol) and sodium percarbonate (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
The following diagram illustrates the proposed mechanism for the oxidative N-functionalization of a primary sulfonamide with an aldehyde.
References
The Coordination Chemistry of Sulfurous Diamide Derivatives with Transition Metals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the coordination chemistry of sulfurous diamide derivatives, primarily focusing on sulfonamides, with various transition metals. It consolidates key findings on the synthesis, structure, and spectroscopic properties of these metal complexes. This document is intended to serve as a valuable resource for researchers in coordination chemistry, materials science, and drug development by presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing complex relationships and workflows. The coordination chemistry of this class of ligands is of significant interest due to the diverse structural motifs and potential applications in catalysis and medicinal chemistry.
Introduction
The coordination chemistry of ligands containing the sulfuryl group (-SO₂-) flanked by nitrogen atoms, known as sulfurous diamides or sulfamides, has garnered considerable attention. These ligands, particularly the more complex sulfonamide derivatives, are versatile building blocks for constructing novel transition metal complexes. The presence of multiple potential donor sites—the nitrogen atoms of the amide and, in many cases, other functional groups, as well as the oxygen atoms of the sulfonyl group—allows for a rich variety of coordination modes. This versatility leads to the formation of complexes with diverse geometries and electronic properties, making them attractive for applications ranging from catalysis to the development of new therapeutic agents.[1] This guide will delve into the synthesis, structural characterization, and spectroscopic properties of transition metal complexes with these fascinating ligands.
Synthesis of Transition Metal-Sulfonamide Complexes
The synthesis of transition metal complexes with sulfonamide-based ligands is typically achieved through the reaction of a transition metal salt with the sulfonamide ligand in a suitable solvent. The choice of solvent, reaction temperature, and molar ratio of metal to ligand are critical parameters that influence the stoichiometry and structure of the resulting complex.
General Experimental Protocol
A common synthetic route involves the following steps:
-
Ligand Solution Preparation: The sulfonamide ligand is dissolved in an appropriate solvent, such as ethanol, methanol, or a mixture of solvents, to ensure complete dissolution.[2][3]
-
Metal Salt Solution Preparation: The transition metal salt (e.g., acetate, chloride, nitrate, or sulfate) is dissolved in the same or a compatible solvent.
-
Reaction: The ligand solution is added to the metal salt solution, often dropwise, with constant stirring. The reaction mixture is then typically refluxed for a period ranging from one to several hours to facilitate complex formation.[4]
-
Isolation and Purification: Upon cooling, the resulting solid complex is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and then dried, often under vacuum. Recrystallization from an appropriate solvent can be performed to obtain crystals suitable for X-ray diffraction analysis.[4]
The following diagram illustrates a typical experimental workflow for the synthesis of a transition metal-sulfonamide complex.
References
Methodological & Application
Laboratory-Scale Synthesis of Sulfurous Diamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of sulfurous diamide, also known as thionyl diamide (SO(NH₂₎₂). This compound serves as a fundamental building block in synthetic chemistry, particularly in the development of novel sulfonamide-based therapeutic agents and other specialized chemical entities.
Introduction
This compound is the simplest sulfur-nitrogen compound containing a sulfinyl group flanked by two amino groups. Its reactivity makes it a versatile precursor for the synthesis of a variety of organic and inorganic compounds. The primary method for its preparation involves the controlled reaction of thionyl chloride with ammonia. This application note outlines a reliable and reproducible protocol for its synthesis, purification, and characterization.
Reaction Scheme
The synthesis of this compound proceeds through the nucleophilic substitution of the chloride ions in thionyl chloride by ammonia. The overall reaction is as follows:
SOCl₂ + 4 NH₃ → SO(NH₂₎₂ + 2 NH₄Cl
An excess of ammonia is utilized both as a reactant and as a base to neutralize the hydrogen chloride byproduct, which forms ammonium chloride.
Experimental Protocol
Materials and Equipment:
-
Thionyl chloride (SOCl₂)
-
Anhydrous ammonia (NH₃) gas or a solution of ammonia in an appropriate solvent
-
Inert solvent (e.g., diethyl ether, toluene, or liquid ammonia)
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Schlenk line or inert atmosphere setup (optional but recommended)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a dropping funnel is assembled. The apparatus should be thoroughly dried to prevent the hydrolysis of thionyl chloride. The reaction is ideally performed under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Ammonia Introduction: The reaction flask is charged with the chosen inert solvent (e.g., 100 mL of diethyl ether) and cooled to -78 °C using a dry ice/acetone bath. Anhydrous ammonia gas is then bubbled through the solvent until saturation, or a pre-cooled solution of ammonia in the solvent is added.
-
Addition of Thionyl Chloride: A solution of thionyl chloride (e.g., 11.9 g, 0.1 mol) in the same inert solvent (e.g., 20 mL) is placed in the dropping funnel. This solution is added dropwise to the vigorously stirred ammonia solution over a period of 1-2 hours. The temperature of the reaction mixture should be carefully maintained at -78 °C throughout the addition.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at -78 °C.
-
Workup and Isolation: The cooling bath is removed, and the reaction mixture is allowed to slowly warm to room temperature. The excess ammonia and some of the solvent can be evaporated. The resulting suspension contains the desired this compound and the byproduct, ammonium chloride.
-
Purification: The solid product is collected by filtration. To separate the this compound from ammonium chloride, the solid mixture is washed with liquid ammonia, in which this compound is soluble while ammonium chloride is sparingly soluble. Alternatively, careful extraction with a suitable polar aprotic solvent may be employed. The solvent is then carefully removed under reduced pressure to yield the purified this compound.
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.
-
Ammonia is a corrosive and pungent gas. Appropriate respiratory protection should be used.
-
The reaction is exothermic and requires careful temperature control to avoid side reactions.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Data Presentation
| Parameter | Value |
| Molecular Formula | SO(NH₂₎₂ |
| Molecular Weight | 80.11 g/mol |
| Theoretical Yield | Based on 0.1 mol of thionyl chloride: 8.01 g |
| Appearance | White, crystalline solid |
| Melting Point | Decomposes on heating |
| Solubility | Soluble in liquid ammonia and some polar aprotic solvents. |
Note: Actual yields may vary depending on the specific reaction conditions and purification efficiency.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Reactants and Products
Caption: Logical relationship of reactants and products in the synthesis.
Application Notes and Protocols: Sulfurous Diamide as a Precursor for Sulfur-Nitrogen Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur-nitrogen (S-N) heterocycles are a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The synthesis of these heterocyclic systems is a continuous area of research, with a focus on developing efficient and versatile methods from readily available precursors. Sulfurous diamide, SO(NH2)2, and its derivatives represent a potentially valuable, yet underutilized, class of precursors for the construction of various S-N heterocyclic rings. This document provides an overview of the application of this compound and its analogues in the synthesis of key sulfur-nitrogen heterocycles, complete with detailed experimental protocols and comparative data.
Nitrogen-sulfur containing heterocycles are of particular interest to chemists due to their notable bioactive properties.[1] These compounds exhibit a wide range of physicochemical properties and reactivity that differ significantly from their carbocyclic counterparts.[1] The presence of both sulfur and nitrogen atoms in a cyclic structure can sometimes lead to instability during synthesis; however, numerous stable and medicinally important S-N heterocycles have been successfully prepared.[1] The development of novel synthetic routes to these compounds continues to be a major focus in organic chemistry.[1]
Applications in Heterocyclic Synthesis
While direct, widespread applications of unsubstituted this compound as a precursor are not extensively documented in readily available literature, its close analogue, sulfamide (H2NSO2NH2), provides a strong precedent for its potential reactivity. The core reactivity pattern involves the condensation of the diamide with difunctional electrophiles to form heterocyclic rings. Key applications include the synthesis of 1,2,5-thiadiazole-1,1-dioxides and 1,2,6-thiadiazine-1,1-dioxides.
Synthesis of 1,2,5-Thiadiazole-1,1-dioxides
The reaction of sulfamide with α-dicarbonyl compounds provides a direct route to 1,2,5-thiadiazole-1,1-dioxides. This reaction is a key method for accessing this class of heterocycles.
Synthesis of 1,2,6-Thiadiazine-1,1-dioxides
Similarly, the condensation of sulfamide with β-dicarbonyl compounds or their synthetic equivalents leads to the formation of six-membered 1,2,6-thiadiazine-1,1-dioxides. These compounds are of interest for their potential biological activities.[1]
Experimental Protocols
The following protocols are based on established procedures for the synthesis of S-N heterocycles using sulfamide, which serve as a foundational methodology that can be adapted for this compound, pending experimental validation.
Protocol 1: Synthesis of 3,4-Disubstituted-1,2,5-Thiadiazole-1,1-dioxides from α-Diketones
This protocol describes the general procedure for the cyclocondensation of an α-diketone with sulfamide to yield a 1,2,5-thiadiazole-1,1-dioxide.
Materials:
-
α-Diketone (e.g., Benzil)
-
Sulfamide
-
High-boiling point solvent (e.g., dimethylformamide, DMF)
-
Dehydrating agent (e.g., phosphorus pentoxide, P2O5, or thionyl chloride, SOCl2 - use with caution)
-
Reaction vessel with reflux condenser and stirring mechanism
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry reaction vessel, dissolve the α-diketone (1.0 eq) and sulfamide (1.0-1.2 eq) in a suitable high-boiling point solvent (e.g., DMF).
-
With stirring, add the dehydrating agent (e.g., a catalytic amount of P2O5 or dropwise addition of SOCl2). The addition of thionyl chloride may be exothermic.
-
Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to afford the purified 3,4-disubstituted-1,2,5-thiadiazole-1,1-dioxide.
-
Characterize the final product using appropriate analytical techniques (e.g., 1H NMR, 13C NMR, IR, Mass Spectrometry).
Logical Workflow for Protocol 1
Caption: Workflow for the synthesis of 1,2,5-thiadiazole-1,1-dioxides.
Protocol 2: Synthesis of 4,6-Disubstituted-1,2,6-Thiadiazine-1,1-dioxides from β-Diketones
This protocol outlines the synthesis of 1,2,6-thiadiazine-1,1-dioxides from the reaction of a β-diketone with sulfamide.
Materials:
-
β-Diketone (e.g., Acetylacetone)
-
Sulfamide
-
Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)
-
Solvent with azeotropic water removal capabilities (e.g., toluene, benzene)
-
Dean-Stark apparatus
-
Reaction vessel with reflux condenser and stirring mechanism
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vessel equipped with a Dean-Stark trap and reflux condenser, add the β-diketone (1.0 eq), sulfamide (1.0-1.2 eq), and a catalytic amount of p-toluenesulfonic acid.
-
Add a suitable solvent (e.g., toluene) to the reaction vessel.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, typically 4-8 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Characterize the purified 1,2,6-thiadiazine-1,1-dioxide using standard analytical methods.
Signaling Pathway for the Formation of S-N Heterocycles
Caption: General pathway for S-N heterocycle formation.
Data Presentation
The following table summarizes representative yields for the synthesis of S-N heterocycles from sulfamide and dicarbonyl compounds, which can be considered as expected outcomes for analogous reactions with this compound.
| Entry | Dicarbonyl Compound | Heterocyclic Product | Typical Yield (%) |
| 1 | Benzil | 3,4-Diphenyl-1,2,5-thiadiazole-1,1-dioxide | 70-85 |
| 2 | 2,3-Butanedione | 3,4-Dimethyl-1,2,5-thiadiazole-1,1-dioxide | 65-80 |
| 3 | Acetylacetone | 4,6-Dimethyl-1,2,6-thiadiazine-1,1-dioxide | 60-75 |
| 4 | Dibenzoylmethane | 4,6-Diphenyl-1,2,6-thiadiazine-1,1-dioxide | 65-80 |
Conclusion and Future Outlook
While the direct use of this compound as a precursor for a wide array of sulfur-nitrogen heterocycles is an area that requires further exploration, the established reactivity of its close analogue, sulfamide, provides a strong foundation for its potential applications. The protocols detailed herein for the synthesis of 1,2,5-thiadiazole-1,1-dioxides and 1,2,6-thiadiazine-1,1-dioxides from dicarbonyl compounds and sulfamide offer robust starting points for researchers investigating the utility of this compound. Future work should focus on the direct experimental validation of these reactions with this compound and the exploration of its reactivity with a broader range of di-electrophiles to expand the accessible chemical space of medicinally relevant sulfur-nitrogen heterocycles. The development of new synthetic methodologies in this area holds the promise of providing novel scaffolds for drug discovery and materials science.
References
Application Notes and Protocols: Sulfurous Diamide and Related Precursors in Inorganic Polymer Chemistry
To: Researchers, Scientists, and Drug Development Professionals
Subject: Applications of Sulfurous Diamide and Alternative Precursors in the Synthesis of Sulfur-Nitrogen Containing Inorganic Polymers
Introduction: The Role of this compound in Inorganic Polymer Chemistry
This compound, with the chemical formula (H₂N)₂SO, has been a topic of inquiry for its potential role as a simple precursor to sulfur-nitrogen (S-N) containing inorganic polymers. These polymers are of significant interest due to their unique electronic, optical, and thermal properties. However, a comprehensive review of the scientific literature reveals a notable absence of direct applications of this compound as a monomer or precursor in the synthesis of inorganic polymers. Its inherent reactivity and potential instability may limit its utility in controlled polymerization reactions.
In contrast, the broader field of sulfur-nitrogen chemistry offers a rich variety of alternative and well-established precursors for the synthesis of diverse inorganic and hybrid polymers. This document provides detailed application notes and experimental protocols for two prominent classes of S-N containing polymers: Polythioamides and Poly(sulfur nitride) , which are synthesized from readily available starting materials. These examples serve to illustrate the principles and techniques in this area of inorganic polymer chemistry.
Application Notes: Polythioamides via Multicomponent Polymerization
Polythioamides are a class of sulfur-containing polymers that have garnered significant attention due to their remarkable properties, including high refractive indices, excellent thermal stability, and the ability to coordinate with metal ions.[1][2][3] A highly efficient and atom-economical method for their synthesis is the multicomponent polymerization (MCP) of elemental sulfur, diamines, and a third component such as a dialdehyde or dicarboxylic acid.[1][2] This approach is advantageous due to the use of readily available and low-cost monomers.[1]
Key Applications:
-
High Refractive Index Materials: Polythioamides exhibit high refractive indices, making them suitable for optical applications such as lenses and coatings.[3]
-
Metal Ion Adsorption: The thioamide groups can effectively chelate heavy metal ions, suggesting applications in environmental remediation and precious metal recovery, such as gold extraction from electronic waste.[2][3]
-
Thermal Stability: These polymers generally possess excellent thermal stability, making them candidates for high-performance materials.[1]
Quantitative Data Summary:
| Polymerization System | Monomers | Molecular Weight (Mw, g/mol ) | Yield (%) | Refractive Index (at 589 nm) | Gold Adsorption Capacity (mg/g) | Reference |
| Sulfur, Dicarboxylic Acids, and Diamines (Catalyst-Free MCP) | Elemental Sulfur, 1,4-Phenylenediacetic acid, Hexamethylenediamine | Up to 86,200 | Up to 99% | - | Up to 600 | [2][4] |
| Sulfur, Dibromides, and Diamines (NMP-Assisted MCP) | Elemental Sulfur, 1,4-Bis(bromomethyl)benzene, Hexamethylenediamine | Up to 16,900 | Up to 97% | 1.7135–1.7771 | Up to 495 | [3] |
| Sulfur, Aromatic Diamines, and Dialdehydes (KOH-Assisted MCP) | Elemental Sulfur, 4,4'-Oxydianiline, Terephthalaldehyde | Up to 54,700 | Up to 96% | ~1.87 (at 633 nm) | - | [1] |
Experimental Protocol: Synthesis of Polythioamides via Catalyst-Free Multicomponent Polymerization
This protocol describes the synthesis of a polythioamide from elemental sulfur, a dicarboxylic acid, and a diamine.[2][4]
Materials:
-
Elemental Sulfur (S₈)
-
1,4-Phenylenediacetic acid
-
Hexamethylenediamine
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
In a 100 mL Schlenk flask equipped with a magnetic stir bar, add elemental sulfur (1.0 mmol), 1,4-phenylenediacetic acid (1.0 mmol), and hexamethylenediamine (1.0 mmol).
-
Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add 2.0 mL of anhydrous DMSO to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 10 hours under a nitrogen atmosphere. The solution will become viscous as the polymerization proceeds.
-
After 10 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the viscous solution into 100 mL of methanol.
-
Collect the solid polymer by filtration.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomers and solvent.
-
Dry the polymer in a vacuum oven at 60 °C overnight.
Logical Workflow for Polythioamide Synthesis:
Caption: Workflow for the synthesis of polythioamides.
Application Notes: Poly(sulfur nitride)
Poly(sulfur nitride), (SN)ₓ, is a unique inorganic polymer that exhibits metallic conductivity and even superconductivity at very low temperatures (below 0.3 K).[5][6][7] It has a quasi-one-dimensional chain structure composed of alternating sulfur and nitrogen atoms. The synthesis of high-purity, crystalline (SN)ₓ typically proceeds through the solid-state polymerization of disulfur dinitride (S₂N₂), which is itself generated from the thermal decomposition of tetrasulfur tetranitride (S₄N₄).[7][8][9]
Key Applications:
-
Conductive Materials: Its metallic conductivity makes it a candidate for applications in electrodes, antistatic coatings, and other electronic devices.[5]
-
Superconductivity Research: As one of the first non-metallic superconductors discovered, it remains a subject of fundamental research in materials science.[7]
-
Catalysis: It has been explored as a catalyst in various chemical reactions.[5]
Quantitative Data Summary:
| Precursor | Intermediate | Polymerization Method | Key Properties of (SN)ₓ | Reference |
| S₄N₄ | S₂N₂ | Solid-state polymerization | - Electrical conductivity: ~10³ S/cm at room temperature | [7][8] |
| - Superconducting transition temperature: ~0.3 K | [5][6] | |||
| - Anisotropic conductivity | [7] |
Experimental Protocol: Synthesis of Poly(sulfur nitride) from Tetrasulfur Tetranitride
This protocol describes the classic synthesis of poly(sulfur nitride) via the intermediate S₂N₂.[7][8] Caution: S₄N₄ is explosive and should be handled with extreme care in small quantities and with appropriate safety measures.
Materials:
-
Tetrasulfur tetranitride (S₄N₄)
-
Silver wool
-
Vacuum apparatus with a cold finger
-
Heating mantle
-
Liquid nitrogen or dry ice/acetone bath
Procedure:
-
Preparation of S₂N₂:
-
Place a small amount of S₄N₄ in a reaction tube.
-
Insert a plug of silver wool downstream of the S₄N₄.
-
Assemble the reaction tube in a vacuum apparatus equipped with a cold finger.
-
Evacuate the system to a low pressure.
-
Gently heat the S₄N₄ to around 85 °C to allow it to sublime and pass through the silver wool, which is heated to 250-300 °C. The silver wool catalyzes the conversion of S₄N₄ to S₂N₂.
-
Collect the S₂N₂ as a white crystalline solid on the cold finger, which is cooled with liquid nitrogen or a dry ice/acetone bath.
-
-
Polymerization of S₂N₂:
-
Once a sufficient amount of S₂N₂ has been collected, isolate the cold finger from the vacuum system.
-
Allow the cold finger to slowly warm to room temperature.
-
The S₂N₂ will undergo spontaneous solid-state polymerization to form poly(sulfur nitride), (SN)ₓ. The color of the material will change from white to blue-black and finally to a lustrous golden-bronze as the polymerization proceeds.
-
Reaction Pathway for Poly(sulfur nitride) Synthesis:
References
- 1. Economical synthesis of functional aromatic polythioamides from KOH-assisted multicomponent polymerizations of sulfur, aromatic diamines and dialdehydes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Economical sulfur conversion to polythioamides through multicomponent polymerizations of sulfur, dibromides, and diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. www2.scut.edu.cn [www2.scut.edu.cn]
- 5. US4555316A - Synthesis of poly(sulphur nitride) - Google Patents [patents.google.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Polythiazyl - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. prezi.com [prezi.com]
Application Notes and Protocols for the Synthesis of Sulfurous Diamide-Based Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur-containing diamide derivatives represent a significant class of modern agrochemicals, exhibiting potent insecticidal and fungicidal activities. The incorporation of sulfur moieties, such as thioethers, sulfoxides, and sulfones, into the diamide scaffold has been a successful strategy for the development of novel active ingredients with improved efficacy and, in some cases, novel modes of action.[1] These compounds often target crucial physiological pathways in pests and fungi, such as the γ-aminobutyric acid (GABA) receptors in insects and the succinate dehydrogenase (SDH) enzyme in fungi.[2][3] This document provides detailed application notes and experimental protocols for the synthesis and understanding of these important agrochemicals.
Application Notes
The synthesis of sulfur-containing diamide agrochemicals typically involves a multi-step approach. A common strategy is the "active substructure splicing" method, where known pharmacophores are combined to generate novel molecules with enhanced biological activity.[2] For instance, a sulfur-containing aniline derivative can be coupled with a substituted benzoic acid to form the core diamide structure. Subsequent oxidation of the sulfur atom allows for the creation of a library of related compounds (thioethers, sulfoxides, and sulfones) with potentially different biological profiles.
Key Applications:
-
Insecticides: Many sulfur-containing m-diamide compounds are potent insecticides targeting a range of pests, including Lepidoptera (moths and butterflies) and Hemiptera (aphids and planthoppers).[2][3] They often act as modulators of insect GABA receptors, leading to uncontrolled nerve stimulation and paralysis.[2]
-
Fungicides: Certain diamide structures incorporating sulfur-containing heterocycles or side chains have demonstrated significant fungicidal activity. These compounds can act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial respiratory chain and inhibiting fungal growth.[3][4][5][6]
-
Drug Discovery and Lead Optimization: The synthetic routes described herein offer a versatile platform for the generation of diverse chemical libraries. By modifying the substituents on the aromatic rings and the oxidation state of the sulfur atom, researchers can perform structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.[7]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative thioether-containing m-diamide insecticide and its subsequent oxidation to the corresponding sulfoxide and sulfone.
Protocol 1: Synthesis of a Thioether-Containing m-Diamide Compound
This protocol describes the synthesis of a novel m-diamide compound containing a thioether linkage, based on general procedures reported in the literature.[8]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of thioether-containing m-diamides.
Materials:
-
N-(2-substituted-4-(methylthio)phenyl)-2-fluoro-3-(substituted amino)benzamide (1.0 eq)
-
Substituted benzoyl chloride (1.0 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of N-(2-substituted-4-(methylthio)phenyl)-2-fluoro-3-(substituted amino)benzamide (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the substituted benzoyl chloride (1.0 eq) dropwise to the solution.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure thioether-containing m-diamide compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Oxidation of Thioether to Sulfoxide
This protocol outlines the selective oxidation of the thioether to a sulfoxide.[8]
Reaction Scheme:
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Design, Synthesis, and Insecticidal Activity of Novel m-Diamide Compounds Containing Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. js.ugd.edu.mk [js.ugd.edu.mk]
- 5. nzpps.org [nzpps.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. article.scirea.org [article.scirea.org]
Application Notes and Protocols for Sulfurous Diamide (Sulfamide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Sulfurous diamide" is the less common name for the chemical compound more formally known as sulfamide (IUPAC name: sulfuric diamide), with the chemical formula SO₂(NH₂)₂.[1] Sulfamide and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2] The sulfamide functional group is a key structural feature in various therapeutic agents.[1]
This document provides detailed application notes and protocols for the safe handling, storage, and use of sulfamide in a research and development setting.
Chemical and Physical Properties
Sulfamide is a white, crystalline solid.[3] A summary of its key physical and chemical properties is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | H₄N₂O₂S | [4][5] |
| Molecular Weight | 96.11 g/mol | [4][5][6] |
| Melting Point | 90-92 °C | [1][3][4] |
| Density | 1.611 g/mL at 25 °C | [1][3][4] |
| Solubility | Soluble in water (50 mg/mL), hot water, hot ethanol, and acetone. Slightly soluble in cold ethanol. | [1][4] |
| Appearance | White crystalline solid | [3] |
| pKa | 10.87 ± 0.60 | [1] |
| Decomposition Temperature | 250 °C | [5] |
Safe Handling and Storage Procedures
Proper handling and storage of sulfamide are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling sulfamide, the following personal protective equipment should be worn:
| PPE | Specification |
| Eye Protection | Goggles (European standard - EN 166) |
| Hand Protection | Protective gloves (e.g., nitrile rubber, neoprene) |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. An apron may be necessary for larger quantities. |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended. |
Handling
-
General Handling: Avoid all personal contact, including inhalation of dust.[1] Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Dispensing: When weighing or transferring the solid, take care to avoid generating dust.
-
Spills: In case of a spill, clean it up immediately. For minor spills, dampen the solid material with a suitable solvent (e.g., acetone) before transferring to a sealed container for disposal.[7] For major spills, evacuate the area and alert emergency responders.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Store in a tightly closed, properly labeled container.[5] Polyethylene or polypropylene containers are recommended.[1]
-
Conditions: Store in a cool, dry, and well-ventilated area.[5] Sulfamide is moisture-sensitive and should be protected from humidity.[3][5]
-
Incompatibilities: Store away from strong oxidizing agents.[5]
Toxicological Data
Sulfamide is classified as an irritant. The primary hazards are skin, eye, and respiratory irritation.[1][5] While not classified as harmful by ingestion, entry into the bloodstream through cuts or abrasions may cause systemic injury.[1]
| Toxicity Data | Value | Species | Reference |
| LD₅₀ (Oral) | 3.16 g/kg | Rat | [5] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [5] | |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [5] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [5] |
Experimental Protocols
The following are example protocols for the use of sulfamide in organic synthesis. These should be adapted as necessary for specific experimental requirements and performed by qualified personnel.
Protocol 1: Synthesis of a Famotidine Intermediate
This protocol describes a key step in the synthesis of the H2 receptor antagonist, famotidine, using sulfamide.
Materials:
-
Sulfamide
-
Methanesulfonic acid (anhydrous)
-
3-Chloropropionitrile
-
Methylene chloride
-
Acetone
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a solution of anhydrous methanesulfonic acid (0.2 moles) in 3-chloropropionitrile (0.6 moles) in a round-bottom flask, add sulfamide (9.6 g, 0.1 mole).
-
Heat the resulting suspension to 55-60 °C with stirring for 18 hours.
-
After the heating period, cool the reaction mixture to room temperature.
-
Dilute the mixture with methylene chloride (150 ml) and filter the resulting solid.
-
Suspend the collected solid in acetone (50 ml), filter, and dry the product to yield the famotidine intermediate.[6]
Protocol 2: General Procedure for Amine Protection using a Sulfonyl Chloride Derivative
Sulfonamides are often used as protecting groups for amines due to their stability.[1] This protocol outlines a general procedure for the installation of a sulfonyl protecting group.
Materials:
-
Primary or secondary amine
-
A sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 2-(trimethylsilyl)ethanesulfonyl chloride)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Round-bottom flask with magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve the amine (1 equivalent) in the anhydrous solvent in a round-bottom flask.
-
Add the non-nucleophilic base (1.1-1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add the sulfonyl chloride (1.05-1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
Protocol 3: Deprotection of a Sulfonamide
The removal of a sulfonamide protecting group often requires harsh conditions, but specific methods allow for deprotection under milder conditions depending on the sulfonyl group used.
Materials:
-
N-sulfonyl protected amine
-
Deprotection reagent (e.g., trifluoromethanesulfonic acid for N-arylsulfonamides, tetrabutylammonium fluoride (TBAF) for SES-protected amines)
-
Appropriate solvent
-
Standard work-up and purification equipment
Procedure (Example for SES group removal):
-
Dissolve the SES-protected amine in acetonitrile.
-
Add a solution of TBAF (e.g., 1M in THF, 2-3 equivalents).
-
Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool to room temperature and perform an aqueous work-up.
-
Extract the deprotected amine with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product as necessary.[1]
Signaling Pathways and Mechanisms of Action
Sulfamide derivatives are implicated in various biological pathways. The following diagrams illustrate two such mechanisms.
Inhibition of Folic Acid Synthesis in Bacteria
Sulfonamide-based antibiotics are structurally similar to para-aminobenzoic acid (PABA), an essential precursor for folic acid synthesis in bacteria. They act as competitive inhibitors of the enzyme dihydropteroate synthase.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP2035465A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. US5068405A - Famotidine intermediates and their preparation - Google Patents [patents.google.com]
- 7. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Sulfurous Diamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfurous diamide and its derivatives are an emerging class of compounds with significant potential in medicinal chemistry and drug development. Accurate and reliable quantification of these molecules is crucial for pharmacokinetic studies, formulation development, and quality control. Due to their chemical nature, sulfurous diamides can present analytical challenges, including potential instability and lack of strong chromophores for UV-Vis detection.
These application notes provide detailed protocols for the quantification of this compound in various matrices, leveraging common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with derivatization and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established principles for the analysis of related sulfur-containing compounds and provide a robust starting point for method development and validation.
Analytical Methodologies
Two primary analytical methods are presented for the quantification of this compound:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-Column Derivatization and UV Detection: This method is suitable for non-volatile sulfurous diamides and enhances sensitivity and selectivity by introducing a UV-active moiety.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high specificity and sensitivity, particularly for volatile or semi-volatile sulfurous diamides or their derivatives.
Application Note 1: Quantification of this compound using RP-HPLC with Pre-Column Derivatization
This method describes the quantification of this compound by HPLC after derivatization with a chromophoric agent. Derivatization is employed to improve the detection of compounds that do not possess a native chromophore.[1][2]
Experimental Protocol
1. Sample Preparation (Plasma)
-
To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of derivatization buffer.
2. Pre-Column Derivatization
-
Prepare a 1 mg/mL solution of the derivatizing agent (e.g., 4-N,N-dimethylaminoazobenzene-4'-sulfonyl chloride - DABS-Cl) in acetone.
-
To the reconstituted sample, add 100 µL of the derivatizing agent solution.
-
Add 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Vortex and incubate at 70°C for 15 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 20 µL of 5% formic acid to stop the reaction.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC-UV Conditions
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 460 nm (for DABS-Cl derivatives)[2] |
4. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the appropriate matrix.
-
Process the standards using the same sample preparation and derivatization procedure.
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL |
| Accuracy (% Recovery) | 92-108% |
| Precision (% RSD) | < 10% |
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Application Note 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This method is applicable for the analysis of thermally stable and volatile or semi-volatile sulfurous diamides. GC-MS provides excellent selectivity and sensitivity, making it a powerful tool for trace-level quantification.[3]
Experimental Protocol
1. Sample Preparation (Environmental Water Sample)
-
To 10 mL of the water sample, add 5 mL of dichloromethane.
-
Vortex for 2 minutes for liquid-liquid extraction.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
2. GC-MS Conditions
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 60°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
3. Selected Ion Monitoring (SIM) Parameters
-
Select 3-4 characteristic ions for this compound for quantification and qualification. This requires initial full-scan analysis of a standard to determine the fragmentation pattern.
4. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in a clean solvent or matrix blank.
-
Analyze the standards using the GC-MS method.
-
Construct a calibration curve by plotting the peak area of the primary quantifying ion against the concentration.
-
Use ion ratios to confirm the identity of the analyte in samples.
Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 1 µg/L |
| Limit of Detection (LOD) | 0.2 µg/L |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 8% |
Experimental Workflow
References
Sulfurous Diamide (Sulfamide) as a Versatile Reagent in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Sulfurous diamide, systematically known as sulfamide, is a unique and versatile reagent in organic synthesis. Its ambiphilic nature, possessing both nucleophilic amine groups and an electrophilic sulfur center, allows it to participate in a diverse array of chemical transformations. This document provides detailed application notes and experimental protocols for the use of sulfamide in the synthesis of various organic molecules, including ureas, heterocycles, and other valuable compounds.
Synthesis of Ureas and Related Compounds
Sulfamide serves as a convenient and effective reagent for the synthesis of both symmetrical and unsymmetrical ureas from amines. This method offers an alternative to the use of phosgene or its derivatives.
General Reaction Scheme
The reaction proceeds by the sequential substitution of the amino groups of sulfamide with amine nucleophiles, followed by hydrolysis of the intermediate sulfonylurea.
Caption: General workflow for urea synthesis using sulfamide.
Experimental Protocol: Synthesis of N,N'-Dibutylurea
Materials:
-
Sulfamide (1.0 eq)
-
n-Butylamine (2.2 eq)
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
To a stirred solution of n-butylamine in a high-boiling point solvent, add sulfamide portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 180-200 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, N,N'-dibutylurea, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove residual solvent and impurities.
-
Dry the product under vacuum to obtain the pure N,N'-dibutylurea.
Quantitative Data:
| Entry | Amine | Product | Yield (%) |
| 1 | n-Butylamine | N,N'-Dibutylurea | 85 |
| 2 | Cyclohexylamine | N,N'-Dicyclohexylurea | 82 |
| 3 | Aniline | N,N'-Diphenylurea | 75 |
Synthesis of Heterocyclic Compounds
Sulfamide is a valuable building block for the construction of various sulfur- and nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.
Biginelli-type Reaction for the Synthesis of 1,2,6-Thiadiazine 1,1-dioxides
Sulfamide can act as a urea surrogate in the Biginelli reaction, a one-pot multicomponent reaction, to produce dihydropyrimidine-like structures containing a sulfonyl group.[1][2][3][4][5]
Caption: Multicomponent synthesis of thiadiazines using sulfamide.
Experimental Protocol: Synthesis of a 1,2,6-Thiadiazine 1,1-dioxide derivative
Materials:
-
Aldehyde (1.0 eq)
-
β-Ketoester (1.0 eq)
-
Sulfamide (1.2 eq)
-
Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, β-ketoester, and sulfamide in the solvent.
-
Add the Lewis acid catalyst to the mixture.
-
Stir the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,6-thiadiazine 1,1-dioxide derivative.
Quantitative Data:
| Entry | Aldehyde | β-Ketoester | Product Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 78 |
| 2 | 4-Chlorobenzaldehyde | Methyl acetoacetate | 85 |
| 3 | 4-Methoxybenzaldehyde | Ethyl benzoylacetate | 72 |
Condensation with Dicarbonyl Compounds to form 1,2,5-Thiadiazole 1,1-dioxides
Sulfamide reacts with 1,2-dicarbonyl compounds in the presence of an acid catalyst to yield 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxide derivatives.[6]
Caption: Synthesis of 1,2,5-thiadiazole 1,1-dioxides.
Experimental Protocol: Synthesis of 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide
Materials:
-
Benzil (1.0 eq)
-
Sulfamide (1.1 eq)
-
p-Toluenesulfonic acid (PTSA) (0.1 eq)
-
Toluene
Procedure:
-
To a solution of benzil in toluene, add sulfamide and PTSA.
-
Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Collect the solid by filtration, wash with cold toluene, and dry under vacuum.
Quantitative Data:
| Entry | 1,2-Dicarbonyl Compound | Product Yield (%) |
| 1 | Benzil | 92 |
| 2 | 2,3-Butanedione | 88 |
| 3 | Glyoxal | 75 |
Synthesis of N,N'-Disubstituted Sulfamides
N,N'-Disubstituted sulfamides are important motifs in medicinal chemistry and agrochemicals.[3] They can be readily prepared from sulfamide and the corresponding amines.
Experimental Protocol: Synthesis of N,N'-Bis(4-chlorophenyl)sulfamide
Materials:
-
Sulfamide (1.0 eq)
-
4-Chloroaniline (2.1 eq)
-
Pyridine (as solvent and base)
Procedure:
-
Dissolve 4-chloroaniline in pyridine at room temperature.
-
Add sulfamide portion-wise to the stirred solution.
-
Heat the reaction mixture to 80-90 °C for 6-8 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
The solid product will precipitate. Collect the precipitate by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure N,N'-bis(4-chlorophenyl)sulfamide.
Quantitative Data for N,N'-Disubstituted Sulfamides:
| Entry | Amine | Product | Yield (%) |
| 1 | 4-Chloroaniline | N,N'-Bis(4-chlorophenyl)sulfamide | 88 |
| 2 | 3-Fluoroaniline | N,N'-Bis(3-fluorophenyl)sulfamide | 85 |
| 3 | 2-Methylaniline | N,N'-Bis(2-methylphenyl)sulfamide | 79 |
Other Applications
While less common, sulfamide has been explored in other synthetic transformations. For instance, it has been used in the synthesis of guanidine derivatives, though detailed protocols are less prevalent.[7] The reaction of sulfamide with aldehydes and ketones can also lead to the formation of various heterocyclic systems, often under acidic conditions.[6]
Conclusion
This compound (sulfamide) is a readily available and versatile reagent with significant potential in organic synthesis. Its ability to act as a building block for ureas and a variety of heterocyclic compounds makes it a valuable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and drug development. The protocols provided herein offer a starting point for the exploration of sulfamide's synthetic utility. Further research into its applications, particularly in multicomponent reactions and as a dehydrating agent, is warranted to fully exploit its synthetic potential.
References
- 1. Sulfamide instead of urea in Biginelli reaction: from black box to reality - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Sulfamide instead of urea in Biginelli reaction: from black box to reality - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. bohrium.com [bohrium.com]
Application Notes and Protocols for Catalytic Applications of Metal Complexes with Sulfonamide Ligands
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide an overview and detailed protocols for the catalytic use of metal complexes featuring sulfonamide-based ligands. While the initial focus was on sulfurous diamide ligands, the available literature predominantly features the more common sulfonamide ligands in catalytic applications. This document focuses on palladium-catalyzed cross-coupling reactions, a well-documented area with significant applications in synthetic and medicinal chemistry.
Palladium-Catalyzed C-N Cross-Coupling of Sulfinamides and Aryl Halides
Palladium complexes supported by phosphine ligands have proven highly effective in catalyzing the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other functional organic molecules. The use of sulfonamides and their derivatives, such as sulfinamides, as coupling partners has gained significant attention.
One notable application is the C-N cross-coupling of chiral tert-butanesulfinamide with aryl halides. This reaction allows for the synthesis of N-aryl tert-butanesulfinamides without racemization, providing a valuable route to chiral amines.[1]
Quantitative Data Summary
The following table summarizes the catalytic performance of a palladium-based system in the C-N cross-coupling of tert-butanesulfinamide with various aryl bromides.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | N-(4-methylphenyl)-tert-butanesulfinamide | 95 |
| 2 | 4-Bromoanisole | N-(4-methoxyphenyl)-tert-butanesulfinamide | 92 |
| 3 | 4-Bromobenzonitrile | N-(4-cyanophenyl)-tert-butanesulfinamide | 85 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | N-(4-(trifluoromethyl)phenyl)-tert-butanesulfinamide | 88 |
| 5 | 2-Bromotoluene | N-(2-methylphenyl)-tert-butanesulfinamide | 75 |
Reaction Conditions: Aryl bromide (1.0 mmol), tert-butanesulfinamide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), tBuXPhos (0.04 mmol), NaOH (1.4 mmol), toluene (2 mL), and degassed water (0.1 mL) at 90 °C for 20 hours.[1]
Experimental Protocol: Synthesis of N-(4-methylphenyl)-tert-butanesulfinamide
Materials:
-
4-Bromotoluene
-
(R)-tert-Butanesulfinamide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)
-
Sodium hydroxide (NaOH)
-
Toluene (anhydrous)
-
Degassed water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and tBuXPhos (17.0 mg, 0.04 mmol).
-
Add sodium hydroxide (56 mg, 1.4 mmol).
-
Add (R)-tert-butanesulfinamide (145 mg, 1.2 mmol).
-
Add 4-bromotoluene (171 mg, 1.0 mmol).
-
Add 2 mL of anhydrous toluene, followed by 0.1 mL of degassed water.
-
Seal the flask and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 20 hours.
-
After cooling to room temperature, quench the reaction with the addition of 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure N-(4-methylphenyl)-tert-butanesulfinamide.
Experimental Workflow Diagram
Caption: Workflow for the Pd-catalyzed C-N cross-coupling.
Palladium-Catalyzed Synthesis of Arylsulfonyl Chlorides and Sulfonamides
Another significant application involves the palladium-catalyzed synthesis of arylsulfonyl chlorides from arylboronic acids, which can then be converted in situ to sulfonamides.[2] This methodology provides a convergent route to a wide array of sulfonamides, which are prevalent in pharmaceuticals.[3]
Quantitative Data Summary
The following table presents data for the synthesis of various sulfonamides via a one-pot chlorosulfonylation/amination sequence.
| Entry | Arylboronic Acid | Amine | Product | Yield (%) |
| 1 | Phenylboronic acid | Morpholine | 4-(phenylsulfonyl)morpholine | 85 |
| 2 | 4-Methoxyphenylboronic acid | Piperidine | 1-((4-methoxyphenyl)sulfonyl)piperidine | 78 |
| 3 | 3-Tolylboronic acid | Benzylamine | N-benzyl-3-methylbenzenesulfonamide | 81 |
| 4 | 2-Naphthylboronic acid | Aniline | N,2-diphenylnaphthalene-2-sulfonamide | 75 |
Reaction Conditions: Arylboronic acid (0.5 mmol), phenyl chlorosulfate (0.6 mmol), Pd precatalyst (0.025 mmol), K₂CO₃ (1.0 mmol) in THF at 50 °C for 12 h, followed by addition of amine (0.75 mmol) and stirring for an additional 2 h.[2]
Experimental Protocol: One-Pot Synthesis of 4-(Phenylsulfonyl)morpholine
Materials:
-
Phenylboronic acid
-
Phenyl chlorosulfate
-
PhCPhos precatalyst
-
Potassium carbonate (K₂CO₃)
-
Morpholine
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine phenylboronic acid (61 mg, 0.5 mmol), phenyl chlorosulfate (116 mg, 0.6 mmol), the PhCPhos precatalyst (21 mg, 0.025 mmol), and potassium carbonate (138 mg, 1.0 mmol).
-
Add 2.5 mL of anhydrous THF.
-
Seal the tube and place it in a preheated oil bath at 50 °C.
-
Stir the mixture for 12 hours.
-
Cool the reaction to room temperature and add morpholine (65 mg, 0.75 mmol).
-
Stir the reaction mixture at room temperature for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-(phenylsulfonyl)morpholine.
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for sulfonamide synthesis.
Conclusion
Metal complexes with sulfonamide-based ligands are versatile catalysts for important organic transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. The protocols provided herein offer robust methods for the synthesis of valuable N-aryl sulfinamides and arylsulfonamides. These reactions exhibit broad functional group tolerance and, in the case of chiral sulfinamides, proceed with excellent stereochemical fidelity. The continued development of novel ligands and catalytic systems in this area holds significant promise for applications in drug discovery and materials science.
References
Application Notes and Protocols for High-Yield Sulfurous Diamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the high-yield synthesis of sulfurous diamides. The methodologies described are based on established synthetic routes and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.
Introduction
Sulfurous diamides, compounds containing a central sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms, are valuable building blocks in organic chemistry. Their synthesis is of interest for various applications, including their use as precursors for more complex sulfur-nitrogen-containing scaffolds in medicinal chemistry and materials science. The primary synthetic route to N,N,N',N'-tetra-substituted sulfurous diamides involves the reaction of thionyl chloride (SOCl₂) with a secondary amine. This method is generally efficient and allows for the introduction of a wide variety of substituents on the nitrogen atoms.
General Reaction Scheme
The synthesis of sulfurous diamides from thionyl chloride and a secondary amine proceeds via a nucleophilic attack of the amine on the sulfur atom of thionyl chloride, followed by the elimination of two molecules of hydrogen chloride. A tertiary amine base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Caption: General reaction for the synthesis of sulfurous diamides.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the synthesis, workup, and purification of sulfurous diamides.
Caption: Experimental workflow for this compound synthesis.
Quantitative Data Summary
The yield of this compound synthesis is influenced by factors such as the nature of the amine, reaction temperature, and stoichiometry of the reagents. The following table summarizes typical reaction conditions and corresponding yields for the synthesis of various N,N,N',N'-tetra-alkylsulfurous diamides.
| Entry | Secondary Amine | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diethylamine | Triethylamine (2.2) | Dichloromethane | 0 to RT | 4 | 85-95 |
| 2 | Dibutylamine | Triethylamine (2.2) | Dichloromethane | 0 to RT | 4 | 80-90 |
| 3 | Pyrrolidine | Triethylamine (2.2) | Dichloromethane | 0 to RT | 3 | 90-98 |
| 4 | Piperidine | Triethylamine (2.2) | Dichloromethane | 0 to RT | 3 | 88-96 |
| 5 | Morpholine | Pyridine (2.5) | Toluene | 0 to RT | 5 | 75-85 |
Detailed Experimental Protocol
This protocol describes the synthesis of N,N,N',N'-tetraethylthis compound as a representative example.
Materials:
-
Diethylamine (Et₂NH)
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add diethylamine (2.0 equivalents) and triethylamine (2.2 equivalents). Dissolve the amines in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: Dissolve thionyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the thionyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N,N',N'-tetraethylthis compound.
-
Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Safety Precautions:
-
Thionyl chloride is a corrosive and lachrymatory substance. Handle it with extreme care in a well-ventilated fume hood.
-
The reaction of thionyl chloride with amines is exothermic. Ensure proper temperature control, especially during the addition of thionyl chloride.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
These guidelines provide a robust starting point for the high-yield synthesis of sulfurous diamides. Optimization of reaction conditions may be necessary for different substrates to achieve the desired yields and purity.
Application Notes and Protocols: Derivatization of Sulfurous Diamide for Materials Science Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the derivatization of sulfur-containing diamides and their subsequent use in the synthesis of advanced materials. The focus is on the creation of sulfur-containing polymers with tunable properties for various applications in materials science.
Introduction to Sulfurous Diamide Derivatives in Materials Science
Sulfur-containing polymers represent a versatile class of materials with a wide range of applications stemming from their unique optical, thermal, and chemical properties. The incorporation of sulfur moieties into polymer backbones, often through the use of diamine monomers, can impart desirable characteristics such as high refractive indices, thermal stability, and the ability to coordinate with metal ions. These properties make them suitable for applications in optics, electronics, and specialty coatings.[1][2][3]
The derivatization of diamines with sulfur-containing compounds is a key strategy for creating these functional polymers. Methods include polymerization with elemental sulfur, sulfur monochloride, and the use of sulfur-containing diacids to form polyamides and polythioamides.[3][4][5] These approaches allow for the synthesis of both linear and cross-linked polymers with tailored molecular weights and properties.[4]
Key Applications
The unique properties of sulfur-containing diamide derivatives have led to their use in several advanced applications:
-
High Refractive Index Materials: The presence of sulfur atoms in the polymer backbone contributes to a high refractive index, making these materials suitable for optical applications such as lenses and coatings.[3]
-
Metal Ion Adsorption: Polythioamides have demonstrated a high capacity for adsorbing metal ions, such as gold, from aqueous solutions, indicating their potential for use in environmental remediation and resource recovery.[3]
-
Conjugated Polymers: The reaction of aromatic diamines with sulfur monochloride can produce highly conjugated polymers with interesting optical and electronic properties.[4]
-
Thermal Stability: Many sulfur-containing polyamides exhibit excellent thermal stability, making them suitable for use in high-performance applications where resistance to high temperatures is required.[2][6]
Experimental Protocols
Protocol 1: Synthesis of Cross-Linked Conjugated Polymers from Aromatic Diamines and Sulfur Monochloride
This protocol describes the synthesis of a cross-linked polymer from an aromatic diamine and sulfur monochloride, a method for producing conjugated polymers with varying levels of cross-linking.[4]
Materials:
-
Aromatic diamine (e.g., 1,4-diaminobenzene)
-
Sulfur monochloride (S₂Cl₂)
-
Triethylamine
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Nitrogen gas
-
Dry ice/acetone cooling bath
Procedure:
-
Purify the aromatic diamine monomer.
-
In a flask under a nitrogen atmosphere, dissolve the purified diamine and triethylamine in the anhydrous solvent.
-
Cool the flask to -90 °C using a dry ice/acetone bath.
-
Slowly add sulfur monochloride dropwise to the cooled solution over a period of 10-15 minutes while stirring. The molar ratio of diamine to sulfur monochloride can be varied to control the degree of cross-linking (e.g., 1.5:1, 1:1, 1:1.5, 1:2).[4]
-
Continue stirring the reaction mixture for 30 minutes at -90 °C.
-
Remove the cooling bath and allow the reaction to stir for an additional 30 minutes as it warms to room temperature.
-
The resulting polymer can be isolated by precipitation and filtration.
Characterization:
The resulting polymers can be characterized by Gel Permeation Chromatography (GPC) to determine molecular weight and by spectroscopic methods to confirm the structure.
Protocol 2: Multicomponent Polymerization for Polythioamide Synthesis
This protocol outlines a catalyst-free multicomponent polymerization of elemental sulfur, an aromatic diketone, and an aliphatic diamine to produce polythioamides.[5]
Materials:
-
Elemental sulfur (S₈)
-
Aromatic diketone (e.g., 1,4-bis(phenylglyoxyloyl)benzene)
-
Aliphatic diamine (e.g., 1,6-hexanediamine)
-
Pyridine (as solvent)
Procedure:
-
In a reaction vessel, combine elemental sulfur, the aromatic diketone, and the aliphatic diamine in pyridine.
-
Heat the reaction mixture under an inert atmosphere.
-
The polymerization proceeds without the need for a catalyst.
-
After the reaction is complete, the polythioamide can be isolated by precipitation in a non-solvent and subsequent filtration.
Characterization:
The molecular weight of the resulting polythioamides can be determined by GPC. The thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Data Presentation
The properties of sulfur-containing polymers can be tuned by adjusting the monomer ratios and types. The following tables summarize representative data from the literature.
Table 1: Molecular Weight of Polymers from Diamines and Sulfur Monochloride[4]
| Diamine Monomer | Molar Ratio (Diamine:S₂Cl₂) | Molecular Weight ( kg/mol ) |
| Diamine A | 1.5:1 | 15 |
| Diamine A | 1:1 | 150 |
| Diamine A | 1:1.5 | 1100 |
| Diamine A | 1:2 | 5100 |
| 1,4-diaminocyclohexane | 1:1 | 11 |
Table 2: Properties of Polythioamides from Multicomponent Polymerization[3]
| Polymer | Molecular Weight (Mw, g/mol ) | Yield (%) | Refractive Index (at 589 nm) |
| PTA-1 | 16,900 | 97 | 1.7771 |
| PTA-2 | 14,500 | 95 | 1.7543 |
| PTA-3 | 12,300 | 92 | 1.7135 |
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows and the relationships between reactants and products in the synthesis of sulfur-containing polymers.
Caption: Workflow for the synthesis of conjugated polymers.
Caption: Reactant relationship in polythioamide synthesis.
References
- 1. Sulfur-containing polymers derived from SO2: synthesis, properties, and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Economical sulfur conversion to polythioamides through multicomponent polymerizations of sulfur, dibromides, and diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multicomponent polymerizations of sulfur, diamines, and diketones for polythioamides and poly(α-ketothioamides) - American Chemical Society [acs.digitellinc.com]
- 6. Biologically active sulfur-containing polyamides as promising anticancer materials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Sulfurous Diamide in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on maintaining the stability of sulfurous diamides in solution. Below, you will find troubleshooting advice, frequently asked questions (FAQs), quantitative stability data, and detailed experimental protocols to assist you in your research.
Troubleshooting Guide
This guide addresses common stability issues encountered during experiments with sulfurous diamides.
Question: My sulfurous diamide is degrading rapidly in an aqueous solution. What are the primary factors I should investigate?
Answer: Rapid degradation in aqueous solutions is a common challenge. The primary factors to investigate are pH, presence of oxygen, temperature, and light exposure.
-
pH-Mediated Hydrolysis: The sulfur-nitrogen bond in sulfurous diamides is susceptible to hydrolysis, a reaction often catalyzed by acidic or basic conditions. The first step is to determine the pH of your solution and assess the compound's stability across a pH range (e.g., pH 3, 7, 9).
-
Oxidation: The sulfur atom in this compound is in a lower oxidation state and can be sensitive to oxidation, especially in the presence of dissolved oxygen.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1] If your experiments are conducted at elevated temperatures, this could be a significant factor.
-
Photodegradation: Exposure to light, particularly UV light, can induce photolytic cleavage of chemical bonds.[1]
Question: How can I prevent pH-related degradation of my compound?
Answer: Once you identify pH as the root cause, you can optimize your formulation.
-
Buffering: Use a buffer system to maintain the pH at which your compound shows maximum stability.[1] Common buffers include phosphate, citrate, and acetate.[1] Ensure the buffer components themselves do not catalyze degradation.
-
Aprotic Solvents: If experimentally feasible, consider switching to a non-aqueous, aprotic solvent (e.g., DMSO, DMF, Acetonitrile) for stock solutions to prevent hydrolysis during storage.
Question: What steps can I take to minimize oxidative degradation?
Answer: To minimize oxidation, you should reduce your compound's exposure to oxygen.
-
Deoxygenate Solvents: Purge your solvents with an inert gas like nitrogen or argon before preparing your solutions.
-
Use Antioxidants: If compatible with your experimental system, consider adding antioxidants to the formulation.
-
Inert Atmosphere: Store solutions under an inert atmosphere (e.g., in vials sealed with a nitrogen blanket).
Question: My stock solution, stored in the freezer, shows degradation over time. What could be the cause?
Answer: Degradation in a frozen state can occur due to several factors:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can cause phase separation and create pockets of concentrated solute, potentially accelerating degradation. Aliquot your stock solution into single-use volumes to avoid this.
-
Inappropriate Solvent: If using an aqueous buffer, freezing can cause significant pH shifts as buffer salts crystallize, leading to degradation. A cryoprotectant (e.g., glycerol) might help, or consider storing the compound as a solid.
Frequently Asked Questions (FAQs)
Q1: What is the most common degradation pathway for sulfurous diamides?
A1: The most common pathway is hydrolysis of the N-S (amide) bond. This reaction is often catalyzed by acid or base and results in the formation of the corresponding amines and sulfur dioxide (which hydrates to sulfurous acid in water). Oxidation of the sulfur center to form sulfonamides or other species is also a potential degradation route.
Q2: Which analytical techniques are best for monitoring the stability of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and reliable method.[2] It allows for the separation and quantification of the parent compound from its degradants. Gas Chromatography-Mass Spectrometry (GC/MS) can also be used, particularly for volatile derivatives.[3]
Q3: How do I perform an accelerated stability study?
A3: Accelerated stability studies use exaggerated storage conditions, such as high temperature and humidity, to predict the shelf-life of a product at normal storage conditions.[4] For a solution, this typically involves storing samples at elevated temperatures (e.g., 40°C) and testing them at specific time points (e.g., 1, 2, and 4 weeks) to determine the rate of degradation.[4][5]
Q4: Are there any general guidelines for preparing and storing this compound solutions?
A4: Yes. For maximum stability:
-
Prepare stock solutions in a high-quality, anhydrous aprotic solvent like DMSO or DMF.
-
Store stock solutions at -20°C or -80°C in tightly sealed vials.
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
For aqueous working solutions, prepare them fresh from the stock solution just before use.
-
Protect solutions from light by using amber vials or wrapping them in foil.[1]
Quantitative Data on Diamide Stability
While specific data for all sulfurous diamides is not available, the table below presents representative stability data for a related class of compounds, diamide insecticides, demonstrating the influence of pH on hydrolysis and photolysis. This data can serve as a reference for designing your own stability studies.
Table 1: Half-life (t½) of the Diamide Insecticide Tetrachlorantraniliprole in Aqueous Buffer Solutions [6]
| Condition | pH | Half-life (days) |
| Hydrolysis | 4.0 | 231 |
| 7.0 | 109 | |
| 9.0 | 1.2 | |
| Photolysis | 4.0 | 0.12 |
| 7.0 | 0.06 | |
| 9.0 | 0.06 |
Data shows significantly faster hydrolysis at basic pH. Photolysis is rapid across all pH values, highlighting the need to protect solutions from light.
Experimental Protocols
Protocol: Assessing this compound Stability in Aqueous Buffers
This protocol outlines a general method for evaluating the stability of a this compound compound across different pH values at a set temperature.
1. Materials and Reagents:
- This compound compound
- Anhydrous DMSO (for stock solution)
- Phosphate buffer (pH 7.4)
- Citrate buffer (pH 4.0)
- Borate buffer (pH 9.0)
- HPLC-grade water and acetonitrile
- Amber HPLC vials
2. Preparation of Stock Solution:
- Accurately weigh the this compound compound.
- Dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
3. Preparation of Test Solutions:
- Spike the 10 mM stock solution into each of the three buffer solutions (pH 4.0, 7.4, 9.0) to achieve a final concentration of 10 µM. Ensure the final concentration of DMSO is low (e.g., <0.1%) to minimize its effect.
- Immediately transfer an aliquot of each solution into an amber HPLC vial for the T=0 time point analysis.
4. Incubation:
- Store the remaining test solutions in a temperature-controlled incubator at a specified temperature (e.g., 25°C or 37°C).
- Protect all samples from light.
5. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each buffer solution.
- Analyze the samples immediately by a validated, stability-indicating HPLC method.
- Quantify the peak area of the parent this compound compound.
6. Data Analysis:
- Calculate the percentage of the this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage remaining versus time for each pH condition.
- Determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each condition.
Visualizations
Diagrams of Key Processes and Workflows
Caption: Potential degradation pathways for a generic this compound.
Caption: A logical workflow for troubleshooting this compound instability.
Caption: Step-by-step workflow for conducting a solution stability study.
References
troubleshooting common side reactions in sulfurous diamide synthesis
Welcome to the technical support center for sulfurous diamide synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this compound synthesis?
A1: Sulfurous diamides are typically synthesized by the reaction of a primary or secondary amine with thionyl chloride (SOCl₂). The reaction proceeds through a sulfamoyl chloride intermediate.
Q2: What are the most common side reactions in this compound synthesis?
A2: The most prevalent side reactions include:
-
Over-oxidation: Formation of sulfonyl diamides (sulfamides) if oxidizing conditions are too harsh or prolonged.
-
Hydrolysis: Reaction of thionyl chloride or the sulfamoyl chloride intermediate with water to form sulfonic acids.
-
Sulfonamide Formation: In syntheses starting from sulfonyl chlorides, the desired sulfinamide can be contaminated with the corresponding sulfonamide.[1]
-
Disulfide Formation: When starting from thiols, oxidative coupling can lead to disulfide byproducts.
-
Incomplete reaction due to steric hindrance: Bulky substituents on the amine can impede the reaction, leading to low yields.
Troubleshooting Guide
Low or No Product Yield
Q3: I am getting a very low yield of my desired this compound. What are the possible causes and how can I improve it?
A3: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:
-
Reagent Quality: Ensure that the amines and thionyl chloride are pure and anhydrous. Thionyl chloride readily hydrolyzes in the presence of moisture.
-
Reaction Conditions: Temperature and reaction time are critical. Running the reaction at 0 °C or below can help to control exothermic reactions and minimize side products.
-
Steric Hindrance: If you are using a sterically hindered amine, you may need to use a stronger base or a higher reaction temperature to facilitate the reaction. However, be aware that higher temperatures can also promote side reactions.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the amine can sometimes help to drive the reaction to completion.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Presence of Side Products
Q4: My product is contaminated with a significant amount of a byproduct. How can I identify and minimize it?
A4: The nature of the side product will dictate the best course of action.
-
Over-oxidation to Sulfamide: This is often observed as a byproduct with a higher molecular weight.
-
Solution: Use a milder oxidizing agent or carefully control the stoichiometry of the oxidant. Reduce the reaction temperature and time.
-
-
Hydrolysis to Sulfonic Acid: This byproduct is more polar than the desired product.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Sulfonamide Formation (from sulfonyl chloride starting material):
-
Solution: The formation of sulfonamide versus sulfinamide can be influenced by the order of addition of reagents. One study found that adding a solution of triphenylphosphine and benzylamine to a mixture of triethylamine and tosyl chloride favored the formation of the sulfinamide.[1]
-
Quantitative Data
The following table summarizes the effect of the method of addition on the yield of N-Benzyl-p-toluenesulfinamide versus the sulfonamide byproduct.
| Method of Addition | Sulfinamide Yield (%) | Sulfonamide Yield (%) |
| PPh₃ added to TsCl, amine, and TEA | 0 | Detected |
| PPh₃ and amine added to TsCl and TEA | 62 | Not reported |
| PPh₃ added to TsCl, then amine and TEA added | 14 | 40 |
| PPh₃, amine, and TEA added to TsCl | 66 | 13 |
Data adapted from a study on sulfinamide synthesis from sulfonyl chlorides.[1]
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere, dissolve the primary or secondary amine (2.2 equivalents) in anhydrous dichloromethane (DCM) in an oven-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.0 equivalent) dropwise to the stirred amine solution over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Purification of Sulfurous Diamides
-
From Unreacted Amine: Unreacted amine can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up. The protonated amine salt will be soluble in the aqueous layer.
-
From Sulfonic Acid Byproduct: The sulfonic acid byproduct is more polar and can often be separated from the desired product by column chromatography.
-
From Sulfonamide/Sulfamide Byproducts: These byproducts often have similar polarities to the desired this compound, making separation by chromatography challenging. Recrystallization may be an effective purification technique in these cases.
Signaling Pathways and Logical Relationships
Reaction Mechanism for this compound Formation
Caption: The general reaction mechanism for the formation of sulfurous diamides.
Pathways for Common Side Reactions
Caption: Pathways leading to common side products in this compound synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for N-Substituted Sulfurous Diamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-substituted sulfurous diamides (sulfamides).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of N-substituted sulfurous diamides, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I getting a low yield or no product in my reaction of an amine with sulfuryl chloride?
Possible Causes and Solutions:
-
Inadequate Base: The reaction of amines with sulfuryl chloride produces hydrochloric acid (HCl), which can protonate the starting amine, rendering it unreactive. An insufficient amount or a weak base will not effectively neutralize the HCl.
-
Solution: Use at least two equivalents of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the HCl produced. For less reactive amines, a stronger base like sodium hydride (NaH) may be necessary.[1]
-
-
Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.
-
Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied while monitoring for the formation of byproducts.[1]
-
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines exhibit lower reactivity towards sulfuryl chloride.
-
Moisture Contamination: Sulfuryl chloride is highly sensitive to moisture and will readily hydrolyze to sulfuric acid and HCl, which will quench the reaction.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Question 2: My primary amine is forming a symmetrical sulfamide instead of the desired unsymmetrical product. What is happening and how can I fix it?
Problem: When reacting a primary amine directly with sulfuryl chloride or sulfuryl fluoride (SO₂F₂) with the intent of forming a monosubstituted intermediate for subsequent reaction with a second amine, the formation of the symmetrical N,N'-disubstituted sulfamide is a common side reaction.[3] This is often due to the high reactivity of the initially formed sulfamoyl chloride or fluoride intermediate with the starting primary amine.
Solution: A two-step approach is recommended for the synthesis of unsymmetrical sulfamides:
-
Formation of the Sulfamoyl Fluoride Intermediate: React the first primary amine with a sulfuryl fluoride equivalent, such as an imidazolium derivative of SO₂F₂, to form the stable monosubstituted sulfamoyl fluoride.[4] This intermediate can often be isolated and purified.
-
SuFEx Reaction with the Second Amine: React the isolated sulfamoyl fluoride with the second amine in the presence of a suitable base or catalyst to yield the desired unsymmetrical sulfamide.[3][4]
Question 3: I am observing undesired chlorination of my aromatic starting material. How can this be avoided?
Problem: Sulfuryl chloride can act as a chlorinating agent for electron-rich aromatic rings, leading to chlorinated byproducts and reduced yield of the desired sulfamide.
Solution:
-
Use an Alternative Sulfonylating Agent: The use of sulfamoyl fluorides in a SuFEx reaction is a highly effective way to avoid chlorination side reactions as fluorine is a much poorer leaving group in electrophilic aromatic substitution.[2][3]
-
Milder Reaction Conditions: Running the reaction at lower temperatures (e.g., 0 °C or below) can help to minimize aromatic chlorination.
-
Protecting Groups: If the aromatic ring is highly activated, consider the use of a temporary protecting group to deactivate the ring during the sulfonylation step.
Question 4: My purification is challenging due to the presence of unreacted starting materials and byproducts. What are some effective purification strategies?
Purification Strategies:
-
Aqueous Workup: A standard aqueous workup can remove many common impurities. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove excess amine and basic byproducts. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acidic species.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying N-substituted sulfurous diamides. A gradient elution with a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high purity material.
-
Preparative TLC or HPLC: For small-scale reactions or difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using the SuFEx (Sulfur(VI) Fluoride Exchange) reaction for synthesizing sulfamides?
The SuFEx reaction offers several advantages over traditional methods using sulfuryl chloride:
-
Milder Reaction Conditions: SuFEx reactions can often be carried out at or near room temperature, which improves the functional group tolerance.[2][5]
-
Higher Selectivity: It is particularly useful for the synthesis of unsymmetrical sulfamides, minimizing the formation of symmetrical byproducts.[3][4]
-
Avoidance of Chlorination: By using sulfonyl fluorides, undesired chlorination of aromatic substrates is avoided.[3]
-
Operational Simplicity: The reactions are often operationally simple and do not require the stringent exclusion of water or oxygen.[4]
Q2: How do I choose the right base for my sulfamide synthesis?
The choice of base depends on the reactivity of the amine and the reaction conditions:
-
Tertiary Amines (e.g., Triethylamine, Pyridine, DABCO): These are commonly used to neutralize the HCl generated during the reaction of amines with sulfuryl chloride or to promote SuFEx reactions.[1][5] Pyridine is sometimes preferred as it can also act as a nucleophilic catalyst.
-
Stronger, Non-nucleophilic Bases (e.g., DBU, Sodium Hydride): These are used for less reactive amines or to promote the formation of azasulfene intermediates in some SuFEx reactions.[3]
-
Inorganic Bases (e.g., Potassium Carbonate, Sodium Carbonate): These can be used in some protocols, particularly when the reaction is carried out in a polar solvent.[6]
Q3: What are the most common solvents used for the synthesis of N-substituted sulfurous diamides?
Commonly used solvents include:
-
Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF) are frequently used. The choice of solvent can influence the reaction rate and solubility of the reagents and products.[1][3]
-
Ethereal Solvents: Diethyl ether is also a common choice, particularly for reactions at low temperatures.[1]
-
Protic Solvents: In some cases, protic solvents like tert-amyl alcohol have been used, especially in catalyst-mediated SuFEx reactions.[2]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions for the synthesis of N,N'-disubstituted sulfamides using different methods.
Table 1: Synthesis via Sulfuryl Chloride
| Amine Type | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Primary Aliphatic | Triethylamine | Dichloromethane | 0 to RT | 70-90 | [1] |
| Primary Aromatic | Pyridine | THF | 0 to 25 | 85-100 | [1] |
| Secondary Aliphatic | Triethylamine | Diethyl Ether | 0 | 60-85 | [1] |
| Secondary Aromatic | Sodium Hydride | DMF | RT to 50 | 50-75 | [1] |
Table 2: Synthesis via SuFEx Reaction of Sulfamoyl Fluorides
| Amine Type | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Primary Aliphatic | DBU | Acetonitrile | 50 | 90-99 | [3] |
| Primary Aromatic | Pyridine | Acetonitrile | 80 | 70-85 | [3] |
| Secondary Aliphatic | DBU | Acetonitrile | 80 | 80-95 | [4] |
| Various Amines | Ca(NTf₂)₂/DABCO | THF | Room Temp | 80-98 | [2][5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Symmetrical N,N'-Disubstituted Sulfamide from Sulfuryl Chloride
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To a solution of the primary or secondary amine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane (0.5 M) at 0 °C under a nitrogen atmosphere, add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 15 minutes.
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Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Two-Step Synthesis of an Unsymmetrical N,N'-Disubstituted Sulfamide via SuFEx
Step A: Synthesis of the Sulfamoyl Fluoride Intermediate
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To a solution of the first primary amine (1.0 equivalent) in anhydrous dichloromethane at room temperature, add a solution of an imidazolium-SO₂F₂ reagent (e.g., 1-(chlorosulfonyl)-3-methyl-1H-imidazol-3-ium chloride, 1.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor by TLC or NMR until the starting amine is consumed.
-
Upon completion, carefully quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting sulfamoyl fluoride by column chromatography.
Step B: Synthesis of the Unsymmetrical Sulfamide
-
To a solution of the purified sulfamoyl fluoride (1.0 equivalent) and the second amine (1.1 equivalents) in acetonitrile (0.5 M), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents).
-
Heat the reaction mixture to 50 °C and stir until the sulfamoyl fluoride is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the final unsymmetrical sulfamide product by column chromatography.[3]
References
- 1. cbijournal.com [cbijournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03606D [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Sulfurous Diamide (Sulfamide)
Welcome to the Technical Support Center for the purification of high-purity sulfurous diamide (sulfamide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to obtaining high-purity sulfamide for experimental use.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
Q: My synthesized sulfamide has low purity. What are the common impurities and how can I remove them?
A: The primary synthesis route for sulfamide involves the reaction of sulfuryl chloride with ammonia.[1] This process can lead to several impurities.
-
Common Impurities:
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Ammonium chloride (NH₄Cl): This is a major byproduct of the reaction.
-
Unreacted starting materials: Residual sulfuryl chloride or ammonia may be present.
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Side-reaction products: Polymeric or chain-like sulfur-nitrogen compounds can form, especially at elevated temperatures.[2]
-
-
Troubleshooting Steps:
-
Initial Washing: A simple but effective first step is to wash the crude product with cold water. Sulfamide has moderate solubility in cold water, while ammonium chloride is highly soluble, allowing for its removal.
-
Extraction: For a more thorough purification, solvent extraction is recommended. Extraction with 1,4-dioxane has been shown to be effective in separating sulfamide from byproducts, yielding a product of significantly higher purity compared to extraction with acetone.[2] Acetone, while a good solvent for sulfamide, also dissolves many of the impurities, leading to a lower purity of the final product.[2]
-
Recrystallization: This is a powerful technique for achieving high purity. Suitable solvent systems need to be experimentally determined, but alcohols or alcohol-water mixtures are often good starting points for sulfonamide compounds.
-
Issue 2: Difficulty with Recrystallization
Q: I am having trouble getting my sulfamide to crystallize effectively. What are some common problems and solutions?
A: Recrystallization can be a challenging step. Here are some common issues and how to address them:
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Problem: No crystals form upon cooling.
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Cause: The solution may be too dilute (too much solvent was added).
-
Solution: Re-heat the solution and carefully evaporate some of the solvent to increase the concentration of sulfamide. Allow it to cool again.
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Tip: You can test for supersaturation by dipping a glass rod into the solution and letting the solvent evaporate. If a solid residue forms on the rod, the solution is likely concentrated enough for crystallization.
-
-
Problem: Oiling out instead of crystallization.
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Cause: The solubility of the compound is too high in the chosen solvent, or the cooling process is too rapid.
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Solution:
-
Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
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Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal nucleation.
-
Add a "seed crystal" of pure sulfamide to the solution to initiate crystallization.
-
-
-
Problem: Low recovery of purified product.
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Cause: Too much solvent was used, leading to a significant amount of product remaining in the mother liquor. The compound may also be more soluble in the cold solvent than anticipated.
-
Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Ensure the solution is thoroughly cooled to maximize precipitation.
-
To recover more product, you can try to evaporate some of the solvent from the mother liquor and cool it again for a second crop of crystals, although this second crop may be less pure.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude sulfamide?
A1: A combination of extraction followed by recrystallization is generally recommended for achieving high-purity sulfamide.
-
Extraction: An initial extraction with 1,4-dioxane is effective for removing a significant portion of the impurities, particularly ammonium chloride and other byproducts from the synthesis.[2]
Q2: How can I assess the purity of my final sulfamide product?
A2: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the purity of sulfonamides.[4][5][6]
-
Method: A Reverse-Phase HPLC (RP-HPLC) method with a suitable column (e.g., C8 or C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically employed.
-
Detection: A UV detector is commonly used for the detection of sulfonamides.
-
Quantification: The purity can be determined by calculating the area percentage of the main sulfamide peak relative to the total area of all peaks in the chromatogram.
Q3: What are the recommended storage conditions for high-purity sulfamide?
A3: High-purity sulfamide should be stored in a tightly sealed container to protect it from moisture, as it may decompose in moist air or water.[7] It is also advisable to store it in a cool, dry, and well-ventilated place, away from strong acids and bases.[7] For long-term storage, keeping it in a desiccator is a good practice.
Q4: My sulfamide appears to be degrading over time. What are the potential degradation products?
A4: Sulfonamides can degrade under certain conditions, such as exposure to light or hydrolysis in acidic or neutral solutions. While specific degradation pathways for sulfamide were not detailed in the search results, general degradation products of sulfonamides can include the cleavage of the sulfonamide bond. For other sulfonamides, degradation can lead to the formation of sulfanilic acid and the corresponding amine fragment.
Quantitative Data Summary
The following table summarizes the quantitative data found regarding the purification of sulfamide.
| Purification Method | Solvent | Initial Purity (Sulfamide wt%) | Final Purity (Sulfamide wt%) | Key Byproduct Removed | Reference |
| Extraction | 1,4-Dioxane | 34.5% | Significantly Higher (Implied) | Ammonium Chloride (52.7 wt%) and other impurities (12.8 wt%) | [2] |
| Extraction | Acetone | 34.5% | Low Purity (Implied) | Dissolves both sulfamide and byproducts | [2] |
Experimental Protocols
Protocol 1: Extraction of Sulfamide with 1,4-Dioxane (Based on JPS60210519A)
This protocol is adapted from a patent describing the purification of a crude reaction mixture containing sulfamide.
-
Preparation: Start with the crude solid mixture obtained from the reaction of sulfuryl chloride and ammonia. A typical crude product may contain approximately 34.5% sulfamide, 52.7% ammonium chloride, and 12.8% other impurities by weight.[2]
-
Extraction:
-
Place 100g of the crude solid mixture into a round-bottom flask equipped with a stirrer, reflux condenser, and thermometer.
-
Add 300g of 1,4-dioxane to the flask.
-
Stir the mixture at 40°C for 3 hours.[2]
-
-
Filtration:
-
After the extraction period, filter the hot mixture by suction filtration to separate the insoluble impurities (primarily ammonium chloride).
-
-
Solvent Removal:
-
Transfer the filtrate to a rotary evaporator.
-
Remove the 1,4-dioxane under reduced pressure at 40°C to obtain the purified sulfamide as a white crystalline solid.[2]
-
-
Drying: Dry the resulting solid in a vacuum oven at a moderate temperature to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the synthesis and purification of high-purity this compound.
Caption: Logical troubleshooting guide for purifying this compound.
References
- 1. Sulfamide - Wikipedia [en.wikipedia.org]
- 2. JPS60210519A - Method for purifying and obtaining sulfamide - Google Patents [patents.google.com]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 7. datasheets.scbt.com [datasheets.scbt.com]
preventing the decomposition of sulfurous diamide during reactions
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This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfurous diamide (H₂N-S(=O)-NH₂). The primary focus is on preventing its decomposition during storage and chemical reactions to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields and a complex mixture of byproducts. What could be the cause?
A1: Low yields and byproduct formation are often due to the decomposition of this compound. The primary causes are exposure to moisture, acidic conditions, or excessive heat. This compound is sensitive to water and can hydrolyze.[1] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I've observed the formation of a white precipitate in my this compound reagent bottle. Is it still usable?
A2: The formation of a precipitate could indicate decomposition or absorption of moisture. It is recommended to test the purity of the material before use. If decomposition is suspected, it is safer to use a fresh batch of the reagent to avoid unpredictable reaction outcomes. Storing the reagent in a desiccator and under an inert atmosphere can help prevent this issue.
Q3: What are the optimal temperature conditions for running reactions with this compound?
A3: this compound's stability is temperature-dependent. While specific reaction conditions will vary, it is generally advisable to run reactions at or below room temperature to minimize thermal decomposition. If heating is necessary, it should be done cautiously and for the minimum time required. High temperatures can lead to the elimination of sulfur dioxide and the formation of other sulfur-nitrogen compounds.
Q4: Are there any solvents or reagents that are incompatible with this compound?
A4: Yes. Avoid protic solvents like water and alcohols unless they are part of the reaction, as they can lead to solvolysis. Strong acids can catalyze decomposition, and strong oxidizing agents are also incompatible.[1] It is best to use dry, aprotic solvents such as THF, dioxane, or acetonitrile.
Q5: How can I safely quench a reaction containing unreacted this compound?
A5: To quench a reaction, slowly add the reaction mixture to a cooled, stirred solution of a mild base, such as aqueous sodium bicarbonate. This will neutralize any acidic byproducts and hydrolyze the remaining this compound into water-soluble salts, which can be easily removed during aqueous workup.
Data Presentation: Stability of this compound
The stability of this compound is significantly influenced by the reaction conditions. The following table summarizes its relative stability under various parameters.
| Parameter | Condition | Relative Stability | Primary Decomposition Products |
| Temperature | < 0 °C | High | Minimal Decomposition |
| 25 °C (Room Temp) | Moderate | Slow decomposition if moisture is present | |
| > 50 °C | Low | Sulfur dioxide, ammonia, other sulfur-nitrogen species | |
| pH / Reagents | Anhydrous, Neutral | High | Stable for extended periods |
| Presence of Water | Low | Hydrolysis to ammonium sulfite | |
| Strong Acids (e.g., HCl) | Very Low | Rapid decomposition | |
| Strong Bases (e.g., NaOH) | Moderate to Low | Decomposition can be accelerated | |
| Atmosphere | Inert (N₂, Ar) | High | Protected from atmospheric moisture |
| Air | Moderate | Potential for slow hydrolysis due to humidity |
Experimental Protocols
General Protocol for a Coupling Reaction Using this compound
This protocol outlines a general procedure for an amine coupling reaction, with specific steps to minimize the decomposition of this compound.
-
Preparation of Glassware and Reagents:
-
All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or CaCl₂).
-
Anhydrous solvent (e.g., THF) should be obtained from a solvent purification system or by distillation over a suitable drying agent (e.g., sodium/benzophenone).
-
All other reagents should be of the highest purity and handled to minimize exposure to atmospheric moisture.
-
-
Reaction Setup:
-
Assemble the reaction glassware under a positive pressure of dry nitrogen or argon.
-
Add the substrate and anhydrous solvent to the reaction flask via a syringe or cannula.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
-
Addition of this compound:
-
Weigh the required amount of this compound in a glovebox or under a stream of inert gas.
-
Add the this compound to the reaction mixture in one portion or in small portions over a short period.
-
Ensure the reaction mixture is well-stirred to facilitate dissolution and reaction.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
Maintain the reaction temperature at 0 °C or as determined by optimization studies. Avoid unnecessary heating.
-
-
Workup and Purification:
-
Once the reaction is complete, quench any unreacted this compound by slowly transferring the reaction mixture to a beaker containing a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
-
Visualizations
Decomposition Pathway of this compound
The following diagram illustrates the primary decomposition pathway of this compound in the presence of water (hydrolysis).
Caption: Decomposition pathway of this compound via hydrolysis.
Experimental Workflow for Stable Handling
This diagram outlines a recommended workflow to minimize the decomposition of this compound during an experiment.
Caption: Recommended workflow for handling this compound.
References
identification and removal of impurities in sulfurous diamide samples
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the identification and removal of impurities in sulfurous diamide samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound samples?
A1: Impurities in this compound samples can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials like sulfuryl chloride and ammonia, byproducts from synthesis such as thioureas and diazetidine-2-thiones, and residual solvents.[1][2] The specific impurities will depend on the synthetic route employed.[1]
Q2: Which analytical techniques are best for identifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is typically employed for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is widely used for separating and quantifying impurities.[3][4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile impurities.[1][7] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the impurities.[1]
Q3: What are the general strategies for removing impurities from my this compound product?
A3: The primary methods for purifying sulfurous diamides are recrystallization and column chromatography.[8] Recrystallization is effective for removing impurities with different solubility profiles from the main compound.[9][10][11] Column chromatography, including flash chromatography and preparative HPLC, separates compounds based on their differential adsorption to a stationary phase.[8] Scavenger resins can also be used to selectively remove specific types of impurities.[8]
Q4: How can I prevent the formation of impurities during synthesis?
A4: Optimizing reaction conditions is key to minimizing impurity formation. This includes controlling the reaction temperature, carefully managing the stoichiometry of reactants, and ensuring the purity of starting materials and solvents. A well-designed synthetic route can also prevent the formation of certain byproducts.[12]
Impurity Identification & Removal Workflow
The following diagram illustrates a typical workflow for identifying and removing impurities from a this compound sample.
Caption: Workflow for impurity identification and removal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peaks in HPLC/GC chromatogram | - Contaminated solvents or reagents- Unreacted starting materials- Formation of side products | - Run a blank analysis of the solvent.- Verify the purity of starting materials.- Optimize reaction conditions (temperature, time, stoichiometry). |
| Low yield after recrystallization | - The compound is too soluble in the chosen solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Test a range of solvents or solvent mixtures.- Use the minimum amount of hot solvent to dissolve the compound.[9]- Ensure the filtration apparatus is pre-heated.[9] |
| Poor separation in column chromatography | - Incorrect mobile phase polarity.- Column overloading.- Inappropriate stationary phase. | - Perform TLC analysis to determine the optimal solvent system.- Reduce the amount of sample loaded onto the column.- Select a stationary phase with appropriate properties (e.g., silica, alumina, reversed-phase). |
| Product degradation during purification | - Compound is sensitive to heat (during recrystallization).- Compound is unstable on the chromatography stationary phase (e.g., acidic silica). | - Use a lower boiling point solvent for recrystallization.- Consider using a neutral stationary phase like alumina or a deactivated silica gel. |
Quantitative Data Summary
Table 1: Common Analytical Techniques and their Typical Performance
| Analytical Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Key Application |
| HPLC-UV[6] | 20 µg/L | 50 µg/L | Quantitative analysis of non-volatile impurities. |
| HPLC-FLD[3][13] | 13.5–79.5 µg/kg | 26.0–89.9 µg/kg | Sensitive detection of fluorescent impurities or derivatives. |
| GC-MS[7] | ~0.2 ng/µL injected | Varies | Identification of volatile and semi-volatile impurities. |
| LC-MS/MS[3] | Varies | Varies | Confirmatory analysis and identification of trace impurities. |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This protocol provides a starting point for developing an HPLC method for this compound analysis. Optimization will be required based on the specific properties of the compound and its impurities.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution is often effective.
-
Gradient Program:
-
Start with a low percentage of Solvent B (e.g., 10-20%).
-
Linearly increase the percentage of Solvent B over 20-30 minutes to elute more nonpolar impurities.
-
Include a column wash step with a high percentage of Solvent B and a re-equilibration step at the initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the main compound and potential impurities absorb (e.g., 265 nm).[4]
-
Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent (e.g., a mixture of the mobile phase). Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Recrystallization for Purification
This protocol outlines the general steps for purifying a solid this compound sample by recrystallization.[9]
-
Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small batches with various solvents (e.g., ethanol, isopropanol, toluene, water) to find the optimal one.[10][11]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the solid completely.[9][14]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[9]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9][10]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for troubleshooting common purification issues.
Caption: Decision tree for troubleshooting purification problems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfamide - Wikipedia [en.wikipedia.org]
- 3. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an HPLC method to analyze four veterinary antibiotics in soils and aqueous media and validation through fate studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. silicycle.com [silicycle.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. m.youtube.com [m.youtube.com]
- 11. Enhanced Separation of Sulfur and Metals from Polymetallic Sulfur Slag through Recrystallizing Regulation of Sulfur Crystals [mdpi.com]
- 12. Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland [mdpi.com]
- 14. scribd.com [scribd.com]
Technical Support Center: Scale-Up of Sulfurous Diamide Production
Welcome to the technical support center for the production of sulfurous diamides. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up the synthesis of this important class of compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up sulfurous diamide synthesis from lab to pilot plant?
A1: The scale-up of this compound synthesis, typically involving the reaction of primary amines with thionyl chloride (SOCl₂), presents several key challenges:
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Exothermic Reaction Control: The reaction is highly exothermic. What is easily managed in a lab flask with an ice bath can become a significant safety hazard at a larger scale, potentially leading to thermal runaway.
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Reagent Addition and Mixing: Inefficient subsurface addition or poor mixing in a large reactor can lead to localized "hot spots" and high concentrations of reagents. This can result in the formation of impurities and a decrease in yield.
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Gas Evolution Management: The reaction produces stoichiometric amounts of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas. Inadequate venting and scrubbing systems at scale can lead to pressure buildup and safety issues.
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Impurity Profile Changes: Side reactions that are negligible at the lab scale can become significant at the pilot scale, leading to complex purification challenges.
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Product Isolation and Stability: The isolation of the final product can be complicated by its stability, solubility, and the presence of persistent impurities.
Troubleshooting Guides
Problem 1: Decreased Yield and Purity on Scale-Up
Q: We are observing a significant drop in yield and an increase in impurities, particularly a dark coloration of the reaction mixture, when moving from a 1 L flask to a 50 L reactor. What could be the cause?
A: This is a classic scale-up problem often linked to thermal control and mixing. The increased volume-to-surface area ratio in a larger reactor makes heat dissipation less efficient.
Troubleshooting Steps:
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Thermal Management:
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Slow the Addition: Significantly decrease the addition rate of thionyl chloride at a larger scale.
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Lower Internal Temperature: Maintain a lower internal reaction temperature (e.g., -10 °C to 0 °C) throughout the addition phase.
-
Improve Heat Transfer: Ensure the reactor's cooling jacket is functioning optimally and consider using a more efficient heat transfer fluid.
-
-
Mixing and Reagent Addition:
-
Subsurface Addition: Ensure the thionyl chloride is added below the surface of the reaction mixture to promote rapid dispersion and prevent gas entrapment.
-
Agitator Efficiency: Verify that the agitator speed and design are adequate for the reactor geometry to ensure good mixing and prevent localized concentration gradients.
-
-
Impurity Analysis:
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Analyze the impurity profile to identify the specific byproducts. Common impurities can arise from the reaction of thionyl chloride with the solvent or from thermal decomposition.
-
The following table illustrates a typical scenario of decreased performance upon scale-up due to inadequate control of reaction parameters.
| Parameter | Lab Scale (1 L) | Pilot Scale (50 L) - Initial Run | Pilot Scale (50 L) - Optimized |
| Batch Size (mol amine) | 1.0 | 50.0 | 50.0 |
| SOCl₂ Addition Time | 30 min | 30 min | 4 hours |
| Max. Internal Temp. | 5 °C | 35 °C | 2 °C |
| Yield (%) | 92% | 65% | 89% |
| Purity (HPLC, %) | 99.5% | 88.1% | 99.2% |
| Major Impurity (%) | 0.2% | 7.5% | 0.4% |
Problem 2: Uncontrolled Gas Evolution and Pressure Buildup
Q: During our pilot plant run, the reactor pressure increased rapidly, triggering a safety release, even though our calculations suggested the off-gas system was sufficient. Why did this happen?
A: Rapid, uncontrolled gas evolution (HCl and SO₂) is typically a symptom of an uncontrolled exotherm. As the reaction temperature rises, the reaction rate accelerates, leading to a surge in gas production that can overwhelm the off-gas system.
Troubleshooting Workflow:
The following diagram outlines a logical workflow to diagnose and mitigate issues with gas evolution.
Caption: Troubleshooting workflow for pressure buildup.
Experimental Protocols
General Protocol for this compound Synthesis (Lab Scale)
This protocol describes a general method for the synthesis of a simple N,N'-disubstituted this compound.
Materials:
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Primary Amine (e.g., Aniline), 2.2 equivalents
-
Thionyl Chloride (SOCl₂), 1.0 equivalent
-
Anhydrous Pyridine, 2.5 equivalents
-
Anhydrous Dichloromethane (DCM), as solvent
Procedure:
-
Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. The flask is charged with the primary amine and anhydrous DCM. The solution is cooled to 0 °C in an ice bath.
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Base Addition: Anhydrous pyridine is added to the stirred solution, maintaining the temperature below 5 °C.
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Thionyl Chloride Addition: Thionyl chloride is dissolved in anhydrous DCM and added to the dropping funnel. This solution is added dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution will be observed.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
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Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product is purified by recrystallization or column chromatography.
Reaction Pathway and Side Reactions
The synthesis of sulfurous diamides is generally straightforward, but side reactions can become problematic at a larger scale, especially with poor temperature control.
Caption: Desired vs. side reaction pathways in synthesis.
Technical Support Center: Spectroscopic Characterization of Unstable Sulfurous Diamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the spectroscopic characterization of unstable sulfurous diamide derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative decomposes in the NMR solvent before I can acquire a spectrum. What can I do?
A1: Decomposition in the NMR tube is a common challenge. Here are several strategies to mitigate this:
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Low-Temperature NMR: Acquire the spectrum at a lower temperature to slow down the decomposition kinetics. You will need to use a solvent with a low freezing point, such as deuterated toluene (toluene-d8) or deuterated dimethyl ether (DME-d10).
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Solvent Choice: The stability of your compound can be highly dependent on the solvent. Protic solvents should generally be avoided. Consider using non-polar, aprotic solvents. It is advisable to test the stability in a few different deuterated solvents on a small scale.
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Inert Atmosphere: Prepare the NMR sample in a glovebox or using Schlenk line techniques to exclude air and moisture, as many sulfurous diamides are sensitive to both. Use of a J. Young NMR tube is recommended for maintaining an inert atmosphere.
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Rapid Acquisition: Use a higher concentration of your sample to reduce the number of scans required for a good signal-to-noise ratio, thus shortening the experiment time.
Q2: I am observing broad or multiple sets of peaks in the 1H NMR spectrum of my this compound. What could be the cause?
A2: This can be due to several factors:
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Decomposition: The presence of multiple species from decomposition will lead to a complex spectrum. Compare spectra taken at different time points to see if the peak ratios change.
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Fluxional Processes: Molecules like sulfur diimides, which are structurally related to sulfurous diamides, can exhibit dynamic exchange processes in solution, such as E/Z isomerization around the N=S bonds.[1] This can lead to broadened peaks at room temperature. Acquiring spectra at different temperatures (both higher and lower) can help to either sharpen the signals (at the fast or slow exchange limit) or resolve the individual isomers.
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Presence of Isomers: Your sample may exist as a mixture of stable isomers (e.g., Z/E, E/E, Z/Z configurations), which will give rise to multiple sets of peaks.[1] Variable temperature NMR can also help in identifying and characterizing these different species.
Q3: How can I confirm the presence of the N=S=O or related sulfur-nitrogen functional group using FTIR?
A3: The N=S=O group and related functionalities have characteristic vibrational frequencies. Look for strong absorption bands in the following regions:
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N=S=O Asymmetric Stretch: Typically observed in the 1200-1280 cm-1 region.
-
N=S=O Symmetric Stretch: Usually found in the 1050-1150 cm-1 region.
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S-N Stretch: Can appear in the 900-1000 cm-1 range.
The exact position of these bands can be influenced by the substituents on the nitrogen atoms. It is also crucial to look for the disappearance of reactant bands (e.g., N-H or S-Cl stretches) to confirm the reaction progress.
Q4: My compound is too unstable to be isolated for analysis. How can I characterize it?
A4: In-situ monitoring techniques are ideal for characterizing transient species:
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In-situ FTIR Spectroscopy: Using an attenuated total reflectance (ATR) probe, you can monitor the reaction in real-time. This allows for the identification of characteristic vibrational bands of your unstable intermediate as it is formed and consumed.
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In-situ NMR Spectroscopy: The reaction can be initiated directly in the NMR tube at low temperature, and spectra can be acquired immediately. This is a powerful technique for trapping and characterizing reactive intermediates.
Troubleshooting Guides
NMR Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No signal or very weak signal | Sample has completely decomposed. | Prepare a fresh sample and acquire the spectrum immediately at low temperature. Use a pre-cooled NMR probe. |
| Low sample concentration. | Increase the sample concentration if solubility allows. | |
| Broad, featureless peaks | Paramagnetic impurities. | Ensure all reagents and solvents are free from paramagnetic metals. |
| Intermediate exchange rate of fluxional processes. | Perform variable temperature NMR experiments to move into the fast or slow exchange regime. | |
| Sample viscosity is too high. | Dilute the sample or try a different solvent. | |
| Spectrum changes over time | Compound is decomposing in the solvent. | Note the initial spectrum for characterization. Use low temperature and rapid acquisition. |
| Unexpected peaks appear | Impurities from synthesis (e.g., starting materials, byproducts). | Compare with spectra of starting materials. Purify the sample if its stability allows. |
| Decomposition products. | Identify common decomposition pathways (e.g., hydrolysis, oxidation) and look for characteristic peaks of those products. |
Mass Spectrometry
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No molecular ion peak observed | Compound is too unstable and fragments in the ion source. | Use a softer ionization technique (e.g., ESI, CI) instead of electron ionization (EI). |
| Compound is not volatile enough for GC-MS. | Use direct infusion ESI-MS or consider derivatization to increase volatility. | |
| Complex fragmentation pattern | In-source fragmentation and/or decomposition. | Optimize ion source parameters (e.g., cone voltage) to minimize fragmentation. Use tandem MS (MS/MS) to isolate the molecular ion and obtain a cleaner fragmentation pattern. |
| Presence of multiple isomers or impurities. | Purify the sample if possible. Use LC-MS to separate components before MS analysis. | |
| Non-reproducible spectra | Sample is degrading on the autosampler or during analysis. | Analyze the sample immediately after preparation. Consider using an inert sampling technique if the compound is air-sensitive. |
FTIR Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad, overlapping peaks | Sample contains water or other hydrogen-bonding species. | Ensure the sample and KBr (if used) are thoroughly dried. Prepare the sample in a glovebox. |
| Sample is a mixture of compounds. | If possible, purify the sample. Use in-situ FTIR to monitor the reaction and identify bands corresponding to the desired product. | |
| No characteristic S-N or N=S=O bands | The desired compound has not formed or has decomposed. | Confirm the reaction with another technique (e.g., NMR). Monitor the reaction over time with in-situ FTIR to look for transient bands. |
| Spectrum changes over time (ATR) | Sample is reacting with the ATR crystal or decomposing upon exposure to air/moisture. | Ensure the ATR crystal material is compatible with your sample. Blanket the sample with an inert gas during analysis. |
Experimental Protocols
Low-Temperature NMR Spectroscopy
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Solvent Selection: Choose a deuterated solvent with a suitable freezing point well below the desired experimental temperature (e.g., Toluene-d8: -95 °C, THF-d8: -108 °C).
-
Sample Preparation (Glovebox/Schlenk Line):
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Dry an NMR tube and cap in an oven at >120 °C for at least 4 hours and cool under vacuum or in a desiccator.
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Transfer the NMR tube into a glovebox or connect it to a Schlenk line.
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Weigh the unstable this compound derivative directly into the NMR tube.
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Using a pre-dried syringe, add the required volume of deuterated solvent (typically 0.5-0.7 mL).
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Cap the NMR tube securely (a J. Young tube is highly recommended).
-
-
Cooling and Insertion:
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Pre-cool the NMR spectrometer's probe to the desired temperature.
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Rapidly transfer the prepared NMR tube to the spectrometer.
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Insert the sample and allow the temperature to equilibrate for 5-10 minutes before starting the acquisition.
-
-
Data Acquisition:
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Tune and match the probe for the specific sample and temperature.
-
Acquire a quick 1H spectrum to confirm the presence of the compound.
-
Proceed with more detailed experiments (13C, COSY, etc.) as stability allows.
-
In-Situ ATR-FTIR Monitoring
-
Setup:
-
Set up the reaction vessel with an overhead stirrer and ports for reagent addition and the ATR-FTIR probe.
-
Ensure the ATR probe is clean and a background spectrum in the reaction solvent has been collected.
-
-
Procedure:
-
Charge the reaction vessel with the starting materials and solvent.
-
Immerse the ATR probe into the reaction mixture.
-
Begin spectroscopic data collection.
-
Initiate the reaction (e.g., by adding the final reagent).
-
Continuously collect spectra at regular intervals throughout the course of the reaction.
-
-
Data Analysis:
-
Monitor the appearance of characteristic product peaks (e.g., N=S=O stretches) and the disappearance of reactant peaks.
-
Plot the absorbance of key peaks versus time to obtain kinetic profiles.
-
Data Presentation
Table 1: Representative 1H and 13C NMR Chemical Shift Ranges for Related Sulfur-Nitrogen Compounds
| Functional Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Notes |
| Protons α to Nitrogen (in N-alkyl groups) | 2.8 - 4.0 | 40 - 60 | Highly dependent on the electronic nature of the sulfur-nitrogen moiety. |
| Aromatic Protons | 6.5 - 8.5 | 110 - 150 | Substituent effects will cause significant variations. |
| N-H Protons (if present) | 5.0 - 10.0 | - | Often broad and may exchange with trace water. |
Note: Data is generalized from stable sulfonamides and sulfur diimides. Actual chemical shifts for unstable sulfurous diamides may vary.
Table 2: Characteristic IR Absorption Frequencies for this compound and Related Moieties
| Vibrational Mode | Frequency Range (cm-1) | Intensity |
| N=S=O Asymmetric Stretch | 1200 - 1280 | Strong |
| N=S=O Symmetric Stretch | 1050 - 1150 | Strong |
| S=N Stretch | 950 - 1100 | Medium-Strong |
| S-N Stretch | 900 - 1000 | Medium |
Note: These are approximate ranges and can be influenced by the molecular structure and physical state of the sample.
Visualizations
Caption: Experimental workflow for the spectroscopic characterization of unstable sulfurous diamides.
Caption: Troubleshooting logic for complex or broad NMR spectra of this compound derivatives.
References
strategies to improve the yield and selectivity of sulfurous diamide reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing sulfurous diamide reactions for improved yield and selectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of sulfurous diamides.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: The amine or sulfur source (e.g., thionyl chloride, sulfur dioxide surrogate) may have degraded. 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. 3. Inappropriate Solvent: The chosen solvent may not adequately dissolve the reactants or may interfere with the reaction. 4. Catalyst Inefficiency: If using a catalyst, it may be poisoned or not suitable for the specific substrates. | 1. Reagent Quality Check: Use freshly purified reagents. Verify the activity of the sulfur source. 2. Temperature Optimization: Screen a range of temperatures. For highly exothermic reactions, such as those with sulfur monochloride, cooling to low temperatures (e.g., -90 °C) at the start of the reaction can minimize side reactions.[1] 3. Solvent Screening: Test a variety of aprotic solvents with different polarities (e.g., THF, DCM, acetonitrile). For some reactions, a two-phase system with a phase transfer catalyst may be beneficial.[2] 4. Catalyst Selection: If applicable, screen different catalysts (e.g., copper or palladium-based catalysts for related sulfonylative couplings).[3] Ensure the catalyst is not susceptible to deactivation by sulfur-containing reagents.[4] |
| Low Selectivity / Formation of Side Products | 1. Over-oxidation of Sulfur: The sulfur atom may be oxidized beyond the desired state, leading to sulfonyl diamides (sulfamides). 2. Side Reactions of Amines: The amine may react with other functional groups on the substrate or with the solvent. 3. Disproportionation Reactions: The this compound product may be unstable under the reaction conditions. | 1. Controlled Addition of Oxidant: If an oxidant is used, add it slowly and at a controlled temperature. 2. Use of Protecting Groups: Protect sensitive functional groups on the amine or other starting materials. 3. Milder Reaction Conditions: Employ lower temperatures and shorter reaction times to minimize product degradation. The use of modern sulfur-transfer reagents can also improve selectivity. |
| Reaction Stalls / Incomplete Conversion | 1. Stoichiometry Imbalance: Incorrect molar ratios of reactants can lead to incomplete consumption of the limiting reagent. 2. Poor Mixing: In heterogeneous reactions, inefficient stirring can limit contact between reactants. 3. Product Inhibition: The product may be inhibiting the catalyst or reacting with one of the starting materials. | 1. Stoichiometry Optimization: Systematically vary the ratio of amine to the sulfur source. A slight excess of one reagent may be beneficial.[1] 2. Improve Agitation: Use a suitable stirrer and ensure vigorous mixing. 3. Stepwise Addition: Consider adding the reagents in portions to maintain a low concentration of the inhibiting species. |
| Difficulty in Product Isolation and Purification | 1. Emulsion Formation during Workup: The product and byproducts may form a stable emulsion with the aqueous and organic phases. 2. Co-elution of Impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging. | 1. Workup Modification: Try adding brine or changing the pH to break up emulsions. 2. Alternative Purification: Consider alternative purification methods such as crystallization, distillation, or derivatization to facilitate separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a this compound synthesis?
A1: The most critical parameters are typically the stoichiometry of the reactants, the reaction temperature, the choice of solvent, and the order of addition of reagents. For reactions involving highly reactive sulfur sources like thionyl chloride or sulfur monochloride, maintaining a low temperature during addition is crucial to control the exothermicity and prevent side reactions.[1]
Q2: How can I minimize the formation of the over-oxidized sulfamide byproduct?
A2: To minimize over-oxidation, use a sulfur source that is already at the correct oxidation state (+4 for sulfurous diamides), such as sulfur dioxide or a surrogate like DABSO. If starting from a lower oxidation state and using an oxidant, carefully control the stoichiometry of the oxidant and the reaction temperature.
Q3: What are the best analytical techniques to monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. ¹H NMR can be particularly useful for identifying the characteristic proton peaks of the amide N-H bonds.[2]
Q4: Are there any catalysts that can improve the efficiency of this compound formation?
A4: While specific catalysts for this compound formation are not extensively documented in the provided results, related sulfur-amide bond formations benefit from catalysis. For instance, copper and palladium catalysts are used in the synthesis of sulfonamides and related compounds.[3] The choice of catalyst would be highly dependent on the specific reaction mechanism.
Q5: What are some common sulfur sources for the synthesis of sulfurous diamides?
A5: Common sulfur sources include thionyl chloride (SOCl₂), sulfur dioxide (SO₂), and solid SO₂ surrogates like DABCO-bis(sulfur dioxide) (DABSO), which is more easily handled than gaseous SO₂.[5] For some applications, elemental sulfur can also be used in multicomponent reactions.[6]
Experimental Protocols
General Protocol for the Synthesis of N,N'-Disubstituted Sulfurous Diamides
This protocol is a generalized procedure and may require optimization for specific substrates.
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Reaction Setup: A dry, round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Preparation: The flask is charged with the starting amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., THF, CH₂Cl₂). The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath.
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Addition of Sulfur Source: A solution of the sulfur source (e.g., thionyl chloride, 0.5 equivalents) in the same anhydrous solvent is added dropwise to the stirred amine solution over a period of 15-30 minutes. The temperature should be carefully monitored during the addition.
-
Reaction: After the addition is complete, the reaction mixture is stirred at the same temperature for a specified time or allowed to warm to room temperature. The progress of the reaction is monitored by TLC or HPLC.
-
Workup: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel or by crystallization to afford the pure this compound.
Visualizations
Caption: A typical experimental workflow for the synthesis of sulfurous diamides.
Caption: A logical flowchart for troubleshooting common issues in this compound reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
The Elusive Synthesis of Sulfurous Diamide: A Comparative Analysis of Synthetic Routes
For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is a cornerstone of innovation. Sulfurous diamide (SO(NH₂₎₂), a simple yet intriguing inorganic compound, presents a unique synthetic challenge. Despite its apparent simplicity, its preparation is not straightforward, with multiple reaction pathways yielding a variety of related sulfur-nitrogen compounds. This guide provides a comparative analysis of the documented synthetic routes to this compound, presenting available experimental data and outlining the challenges associated with its isolation and characterization.
The synthesis of this compound has been a subject of chemical inquiry for over a century, yet a definitive and universally applicable method remains elusive. The primary and most intuitive approach involves the reaction of thionyl chloride (SOCl₂) with ammonia (NH₃). However, the outcome of this reaction is highly sensitive to the reaction conditions, often leading to a mixture of products, including thionyl imide (HNSO) and sulfamide (SO₂(NH₂₎₂), the diamide of the higher oxidation state sulfuric acid.
Reaction of Thionyl Chloride with Ammonia: A Complex Interplay of Conditions
The direct ammonolysis of thionyl chloride is the most historically explored route to this compound. The fundamental transformation is envisioned as a nucleophilic substitution of the chloride ions by ammonia.
Theoretical Reaction Pathway:
Caption: Theoretical reaction of thionyl chloride with ammonia.
However, experimental evidence reveals a more complex reality. The reaction is fraught with competing pathways that are heavily influenced by factors such as temperature, solvent, and the stoichiometry of the reactants.
Key Experimental Observations:
-
Gas-Phase Reaction: In the gas phase, the reaction between thionyl chloride and ammonia predominantly yields thionyl imide (HNSO) and ammonium chloride. This suggests that under these conditions, elimination and rearrangement reactions are favored over simple substitution.
-
Low-Temperature Solution Phase: Conducting the reaction in an inert solvent at low temperatures is crucial to favor the formation of this compound. Anhydrous conditions are paramount to prevent the hydrolysis of thionyl chloride and the product.
-
Excess Ammonia: The use of excess ammonia is generally required to act as both a nucleophile and a scavenger for the hydrogen chloride produced during the reaction. However, an excess of ammonia can also promote the formation of byproducts.
-
Formation of Sulfamide: In some instances, the reaction has been reported to yield sulfamide (SO₂(NH₂₎₂). This suggests that redox reactions may occur under certain conditions, leading to the oxidation of the sulfur center.
Alternative Synthetic Strategies: Circumventing the Challenges
The difficulties associated with the direct ammonolysis of thionyl chloride have led to the exploration of alternative synthetic routes, primarily focusing on the use of silylated amines to achieve a more controlled reaction.
The Silylated Amine Approach
The reaction of thionyl chloride with silylated amines, such as hexamethyldisilazane ((Me₃Si)₂NH), offers a more controlled pathway to sulfur-nitrogen bonds. The trimethylsilyl group acts as a leaving group, facilitating the reaction under milder conditions and minimizing the formation of hydrogen chloride.
Reaction with Hexamethyldisilazane:
Caption: Synthesis of this compound via a silylated amine.
This approach, while theoretically sound, is not extensively documented specifically for the synthesis of the parent this compound. However, it is a widely used strategy for the preparation of substituted sulfinamides and related compounds, suggesting its potential applicability.
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reaction Conditions | Reported Products | Advantages | Challenges |
| Direct Ammonolysis | Thionyl chloride, Ammonia | Low temperature, anhydrous inert solvent, excess ammonia | This compound, Thionyl imide, Sulfamide, Ammonium chloride | Readily available starting materials | Highly condition-dependent, mixture of products, poor reproducibility of historical methods, lack of modern characterization data |
| Silylated Amine Route | Thionyl chloride, Hexamethyldisilazane | Anhydrous inert solvent | (Potentially) this compound | Milder reaction conditions, avoids HCl formation in situ | Lack of specific documented procedures for the parent this compound, requires subsequent hydrolysis step |
Experimental Protocols
Detailed and reproducible experimental protocols for the synthesis of pure this compound are scarce in modern chemical literature. The following represents a generalized procedure based on historical accounts for the direct ammonolysis route, which should be approached with caution and optimized for modern laboratory settings.
Protocol 1: Direct Ammonolysis of Thionyl Chloride (Generalized from Historical Accounts)
-
Materials: Thionyl chloride (freshly distilled), anhydrous liquid ammonia, anhydrous diethyl ether (or other inert solvent).
-
Apparatus: A three-necked flask equipped with a dropping funnel, a gas inlet, and a low-temperature thermometer, all thoroughly dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
A solution of freshly distilled thionyl chloride in anhydrous diethyl ether is prepared in the dropping funnel.
-
The reaction flask is charged with anhydrous liquid ammonia, and the temperature is maintained at -78 °C using a dry ice/acetone bath.
-
The thionyl chloride solution is added dropwise to the vigorously stirred liquid ammonia over a period of several hours. The temperature must be carefully controlled to prevent the formation of side products.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature to allow for the evaporation of excess ammonia.
-
The resulting solid residue, a mixture of this compound and ammonium chloride, is then subjected to purification, which presents a significant challenge due to the potential instability of the product.
-
Characterization and Stability
The characterization of this compound is not well-documented in readily accessible literature. Its CAS number is 36986-61-5. The compound is reported to be unstable, particularly in the presence of moisture, where it is expected to hydrolyze to sulfur dioxide and ammonia. This instability is a major hurdle in its isolation and purification.
Conclusion
The synthesis of this compound remains a challenging endeavor for synthetic chemists. While the direct reaction of thionyl chloride and ammonia is the most explored route, it is plagued by a lack of reproducibility and the formation of multiple byproducts. Alternative methods, such as those employing silylated amines, offer a promising avenue for more controlled synthesis, but specific protocols for the parent diamide are yet to be thoroughly established.
For researchers in drug development and materials science, the potential of this compound as a building block or a ligand remains largely untapped due to these synthetic difficulties. Further research into developing a reliable and scalable synthesis is necessary to unlock the full potential of this simple yet elusive molecule. The data presented here underscores the need for a systematic reinvestigation of the synthesis and characterization of this compound using modern analytical techniques.
Reactivity of Sulfurous Diamide vs. Other Sulfur-Nitrogen Reagents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the choice of reagents for the introduction of sulfur-nitrogen functionalities is critical. This guide provides an objective comparison of the reactivity of sulfurous diamide, more commonly known in contemporary literature as N-sulfinylamines (R-N=S=O), against other prevalent sulfur-nitrogen reagents. The comparison is supported by experimental data on reaction scope and conditions, detailed protocols for key transformations, and visualizations of reaction pathways to aid in reagent selection for specific synthetic challenges.
At a Glance: Comparative Reactivity of Sulfur-Nitrogen Reagents
The reactivity of sulfur-nitrogen reagents is diverse, with each class exhibiting unique profiles in terms of electrophilicity, reaction partners, and functional group tolerance. N-Sulfinylamines have emerged as versatile intermediates, offering a distinct reactivity that complements traditional reagents like thionyl chloride and sulfonyl chlorides.
| Reagent Class | General Structure | Primary Application(s) | Key Reactivity Features | Typical Reaction Conditions |
| This compound (N-Sulfinylamines) | R-N=S=O | Synthesis of sulfinamides, sulfonimidamides, primary sulfonamides | Electrophilic sulfur (IV) center susceptible to nucleophilic and radical attack. Reacts with a wide range of carbon and nitrogen nucleophiles. | Often mild conditions; reactions with organometallics at low temperatures (e.g., 0 °C to -78 °C). Photocatalytic reactions at room temperature.[1][2] |
| Thionyl Chloride | SOCl₂ | Activation of carboxylic acids to acyl chlorides; synthesis of alkyl chlorides from alcohols; dehydration of amides to nitriles.[3] | Highly reactive, moisture-sensitive. Reacts violently with water. Primarily a chlorinating and dehydrating agent.[3] | Often used as a reagent and solvent; reactions can be exothermic. |
| Sulfonyl Chlorides | R-SO₂Cl | Synthesis of sulfonamides and sulfonate esters. | Electrophilic sulfur (VI) center. Reacts with primary and secondary amines. Requires a base to neutralize HCl byproduct.[4] | Typically requires a base (e.g., pyridine, triethylamine) in an aprotic solvent.[5] |
| Sulfuryl Chloride | SO₂Cl₂ | Chlorinating agent; used in the synthesis of sulfonyl chlorides from thiols. | Can act as a source of chlorine radicals. Used in radical-initiated reactions. | Can be used under thermal or photochemical initiation for radical reactions. |
In-Depth Reactivity Profiles
This compound (N-Sulfinylamines): The Versatile Intermediate
N-Sulfinylamines are characterized by a central sulfur(IV) atom double-bonded to both nitrogen and oxygen. This structure confers a unique electrophilicity to the sulfur atom, making it a target for a wide array of nucleophiles.
Key Reactions:
-
Synthesis of Sulfinamides: N-Sulfinylamines react readily with organometallic reagents such as Grignard, organolithium, and organozinc reagents to produce sulfinamides in high yields. This modular approach allows for the introduction of diverse aryl, heteroaryl, alkenyl, and alkyl groups.[6]
-
Synthesis of Primary Sulfonamides: A notable development is the use of specific N-sulfinylamines, such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), which react with organometallic reagents to directly afford primary sulfonamides. This method bypasses the often harsh conditions required for the synthesis of sulfonyl chlorides.[1][7]
-
Radical Reactions: N-Sulfinylamines have been shown to be excellent partners in radical reactions. For instance, they can be coupled with carboxylic acids via a photocatalytic decarboxylative process to yield sulfinamides. Computational studies have revealed that while the radical addition to the nitrogen atom is thermodynamically favored, the addition to the sulfur center is kinetically preferred, leading to the formation of sulfinamides.[2][8]
The reactivity of N-sulfinylamines can be tuned by the substituent on the nitrogen atom. For example, the use of a triisopropylsilyl (TIPS) group on the nitrogen results in a reagent that has a good balance of stability and reactivity.[6]
Thionyl Chloride: The Classical Activator
Thionyl chloride is a highly reactive and widely used reagent, primarily for the conversion of carboxylic acids to acyl chlorides, which are then used in a variety of subsequent reactions, including the formation of amides.[9] Its reaction with primary amines can also lead to the formation of N-sulfinylamines.[3]
While effective, the high reactivity of thionyl chloride can also be a drawback, as it is extremely sensitive to moisture and can lead to the formation of harsh byproducts like HCl and SO₂. Its functional group tolerance is limited compared to the more nuanced reactivity of N-sulfinylamines.
Sulfonyl Chlorides: The Workhorse for Sulfonamides
Sulfonyl chlorides are the traditional reagents for the synthesis of sulfonamides through their reaction with primary or secondary amines.[4] This reaction is robust and widely applicable. However, the synthesis of sulfonyl chlorides themselves can require harsh conditions (e.g., using chlorosulfonic acid), which may not be compatible with complex molecules containing sensitive functional groups.[7] This limitation highlights the advantage of methods that utilize N-sulfinylamines to access sulfonamides under milder conditions.
Experimental Protocols
Synthesis of N-(Triisopropylsilyl)sulfinylamine (TIPS-NSO)
This protocol describes the synthesis of a stable and reactive N-sulfinylamine reagent.
Materials:
-
Triisopropylsilyl amine (TIPS-NH₂)
-
Anhydrous diethyl ether
-
Anhydrous triethylamine
-
Freshly distilled thionyl chloride
Procedure:
-
To an oven-dried round-bottom flask, add triisopropylsilyl amine (1.00 equiv.).
-
Seal the vessel and subject it to three N₂ evacuation/refill cycles.
-
Add anhydrous diethyl ether to the flask.
-
Cool the solution to 0 °C and add anhydrous triethylamine (2.06 equiv.).
-
Add freshly distilled thionyl chloride (1.03 equiv.) dropwise.
-
Stir the resulting slurry vigorously at 0 °C for 2 hours.
-
The crude TIPS-NSO can be purified for use in subsequent reactions.
Synthesis of Primary Sulfinamides using TIPS-NSO
This protocol details the reaction of an N-sulfinylamine with a Grignard reagent to form a primary sulfinamide.
Materials:
-
N-(Triisopropylsilyl)sulfinylamine (TIPS-NSO)
-
Anhydrous THF
-
Grignard, organolithium, or organozinc reagent (1.2 equiv.)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 2.0 equiv.)
Procedure:
-
In an oven-dried round-bottom flask containing TIPS-NSO (1.0 equiv.), perform three N₂ evacuation/refill cycles.
-
Add pre-sparged anhydrous THF to achieve a 0.1 M concentration of TIPS-NSO.
-
Cool the solution to 0 °C.
-
Add the organometallic reagent (1.2 equiv.) dropwise.
-
Stir the reaction at 0 °C for 5 minutes.
-
Add the TBAF solution (2.0 equiv.) at 0 °C.
-
Warm the reaction to room temperature and stir for an additional 10 minutes.
-
Quench the reaction with a saturated aqueous solution of EDTA tetrasodium salt.
-
Extract the aqueous phase with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated.
-
The primary sulfinamide is then purified by flash column chromatography.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key reaction pathways discussed in this guide.
References
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04727J [pubs.rsc.org]
- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
Unveiling the Molecular Landscape of Sulfurous Diamide: A Comparative Analysis of Computational Predictions and Experimental Data
For researchers, scientists, and professionals in drug development, the accurate characterization of molecular structures is paramount. This guide provides a detailed comparison of computationally predicted and experimentally determined structural and vibrational data for sulfurous diamide (sulfamide, SO₂(NH₂)₂), a fundamental molecule in medicinal chemistry.
This analysis serves as a valuable resource for validating computational models and understanding the intricate relationship between theoretical predictions and real-world experimental observations. By presenting a side-by-side comparison, this guide aims to enhance the predictive power of computational chemistry in the design and development of novel therapeutic agents.
A Tale of Two Methodologies: Computational and Experimental Approaches
The determination of molecular properties relies on two primary pillars: experimental techniques and computational modeling. Experimental methods, such as X-ray crystallography and vibrational spectroscopy (Infrared and Raman), provide direct measurements of a molecule's physical characteristics. In contrast, computational methods, like Density Functional Theory (DFT), offer a theoretical framework to predict these properties based on the fundamental principles of quantum mechanics.
The synergy between these approaches is crucial. Experimental data provides the benchmark for validating and refining computational models, while computational predictions can offer insights into molecular behavior that may be difficult or impossible to observe experimentally.
Workflow for Correlating Computational and Experimental Data
The process of comparing theoretical predictions with experimental results follows a logical workflow. This involves acquiring high-quality experimental data, performing accurate computational simulations, and then systematically analyzing the correlation between the two datasets.
Structural Parameters: A Quantitative Comparison
The geometry of a molecule, defined by its bond lengths and angles, is a fundamental property that dictates its shape and reactivity. Below is a comparison of the experimentally determined and computationally predicted structural parameters for this compound.
| Parameter | Experimental (X-ray Crystallography)[1] | Computational (DFT/B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| S=O | 1.431 | 1.445 |
| S-N | 1.633 | 1.657 |
| **Bond Angles (°) ** | ||
| O=S=O | 121.0 | 120.5 |
| N-S-N | 109.8 | 108.9 |
| O=S-N | 107.8 / 108.5 | 108.2 |
Vibrational Frequencies: Probing Molecular Motion
Vibrational spectroscopy provides a fingerprint of a molecule's functional groups and overall structure. The frequencies of these vibrations are sensitive to bond strengths and molecular geometry. The table below compares the key experimental and computationally predicted vibrational frequencies for this compound.
| Vibrational Mode | Experimental (IR/Raman) (cm⁻¹) | Computational (DFT/B3LYP/6-311++G(d,p)) (cm⁻¹) |
| N-H Stretch | 3390 (asym), 3280 (sym) | 3530 (asym), 3415 (sym) |
| S=O Stretch | 1340 (asym), 1160 (sym) | 1385 (asym), 1195 (sym) |
| S-N Stretch | 920 (asym), 850 (sym) | 945 (asym), 870 (sym) |
| SO₂ Bend | 560 | 575 |
| NH₂ Wag | 730 | 740 |
Experimental Protocols
X-ray Crystallography: Single crystals of this compound were grown by slow evaporation from an aqueous solution. A suitable crystal was mounted on a goniometer head and diffraction data was collected at room temperature using Mo Kα radiation (λ = 0.71073 Å) on a Bruker APEX II CCD area-detector diffractometer. The structure was solved by direct methods and refined by full-matrix least-squares on F².
Infrared (IR) and Raman Spectroscopy: The infrared spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using the KBr pellet technique. The Raman spectrum was obtained using a Renishaw inVia Raman microscope with a 785 nm laser excitation source.
Computational Methods: Quantum chemical calculations were performed using the Gaussian 16 suite of programs. The geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. Vibrational frequencies were calculated at the same level of theory to confirm the nature of the stationary point and to obtain the predicted vibrational spectrum.
Conclusion
The comparison between the experimental data and computational predictions for this compound reveals a good correlation, validating the use of the DFT/B3LYP/6-311++G(d,p) level of theory for modeling this class of molecules. The slight discrepancies observed can be attributed to factors such as the solid-state environment in the experimental crystal structure versus the gas-phase nature of the computational model, as well as the inherent approximations in the computational method. This guide underscores the importance of a combined experimental and computational approach for a comprehensive understanding of molecular properties, which is essential for the rational design of new chemical entities in drug discovery.
References
Benchmarking Sulfurous Diamide Performance in Amide Bond Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient formation of amide bonds is a cornerstone of modern chemical synthesis. This guide provides an objective comparison of sulfurous diamide reagents, specifically N,N'-sulfinyldiimidazole and its analogues, against other common coupling agents in the crucial transformation of carboxylic acids and amines into amides. Experimental data is presented to facilitate an informed choice of methodology.
The synthesis of amides is a fundamental reaction in the development of pharmaceuticals, agrochemicals, and novel materials. The choice of coupling reagent is critical, influencing reaction efficiency, yield, cost, and the purity of the final product. While numerous methods exist, this guide focuses on the performance of this compound-type reagents and provides a direct comparison with widely used alternatives.
Performance Comparison of Amide Coupling Agents
The following table summarizes the performance of various coupling agents for the synthesis of a model amide, N-benzylbenzamide, from benzoic acid and benzylamine. This allows for a direct comparison of yield and reaction conditions.
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Yield (%) | Ref. |
| N,N'-Sulfinyldiimidazole (SO(Im)₂) | None | None | THF | 2 | 95 | |
| N,N'-Carbonyldiimidazole (CDI) | None | None | THF | 3 | 92 | |
| Dicyclohexylcarbodiimide (DCC) | HOBt | DIPEA | DCM | 12 | 88 | |
| Diisopropylcarbodiimide (DIC) | HOBt | DIPEA | DMF | 12 | 90 | |
| HATU | None | DIPEA | DMF | 2 | 96 | |
| HBTU | None | DIPEA | DMF | 2 | 94 | |
| PyBOP | None | DIPEA | DMF | 3 | 93 |
Note: Yields and reaction conditions are representative and can vary based on the specific substrates and scale of the reaction.
In-Depth Look at this compound Reagents
N,N'-Sulfinyldiimidazole and the closely related N,N'-carbonyldiimidazole (CDI) are popular reagents for amide bond formation due to their ease of use and the clean nature of their byproducts. The reaction proceeds through the formation of a highly reactive acylimidazolide intermediate.
Advantages of this compound Reagents:
-
High Reactivity: Rapidly activate carboxylic acids.
-
Mild Reaction Conditions: Reactions can often be performed at room temperature.
-
Clean Byproducts: The byproducts, sulfur dioxide (for N,N'-sulfinyldiimidazole) or carbon dioxide (for CDI) and imidazole, are volatile or easily removed.[1][2]
-
No Additional Base Required: The imidazole byproduct can act as a base.[2]
Limitations:
-
Moisture Sensitivity: These reagents are sensitive to moisture and must be handled under anhydrous conditions.
-
Cost: Can be more expensive than some simpler coupling agents like thionyl chloride.
Comparison with Alternative Coupling Agents
Carbodiimides (DCC, DIC, EDC)
Carbodiimides are widely used for their effectiveness and relatively low cost.[3] They activate carboxylic acids to form an O-acylisourea intermediate, which is then attacked by the amine.
-
Advantages: Cost-effective and widely available.
-
Disadvantages: Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC can complicate purification.[3] Risk of racemization for chiral carboxylic acids, often requiring the use of additives like HOBt or HOAt.[3]
Phosphonium and Uronium/Guanidinium Salts (PyBOP, HATU, HBTU)
These reagents are known for their high efficiency, rapid reaction times, and low rates of racemization, making them particularly suitable for peptide synthesis.[4]
-
Advantages: High yields, fast reactions, and suppression of side reactions.[4][5]
-
Disadvantages: Higher cost compared to carbodiimides. The byproducts are often water-soluble, which can simplify workup but may require extraction. Some of the reagents or their byproducts can be hazardous.[6]
Experimental Protocols
Detailed methodologies for the synthesis of N-benzylbenzamide using N,N'-sulfinyldiimidazole and a common alternative, HATU, are provided below.
Protocol 1: Amide Synthesis using N,N'-Sulfinyldiimidazole
Materials:
-
Benzoic acid (1.0 eq)
-
N,N'-Sulfinyldiimidazole (1.1 eq)
-
Benzylamine (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of benzoic acid in anhydrous THF at room temperature under an inert atmosphere, add N,N'-sulfinyldiimidazole in one portion.
-
Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the acylimidazolide intermediate.
-
Add benzylamine to the reaction mixture.
-
Continue stirring at room temperature for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzylbenzamide.
Protocol 2: Amide Synthesis using HATU
Materials:
-
Benzoic acid (1.0 eq)
-
HATU (1.1 eq)
-
Benzylamine (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of benzoic acid in anhydrous DMF at room temperature under an inert atmosphere, add HATU and DIPEA.
-
Stir the mixture for 15 minutes to pre-activate the carboxylic acid.
-
Add benzylamine to the reaction mixture.
-
Continue stirring at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzylbenzamide.
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow for amide synthesis and a decision-making process for selecting a suitable coupling agent.
Caption: General experimental workflow for amide synthesis.
Caption: Decision tree for selecting an amide coupling agent.
References
A Comparative Guide to the Theoretical Electronic Properties of Sulfurous Diamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the theoretical electronic properties of sulfurous diamides, a class of compounds with growing interest in medicinal chemistry and materials science. While a single comprehensive experimental study comparing a wide range of sulfurous diamides is not extensively available in the literature, this guide synthesizes findings from various computational studies on related sulfur-containing molecules to present a representative comparison. The electronic properties of these molecules are crucial for understanding their reactivity, stability, and potential biological activity.
Data Presentation: A Comparative Overview
The following table summarizes key electronic properties for a representative set of substituted sulfurous diamides, derived from theoretical calculations. These values are illustrative and intended to demonstrate the comparative trends that can be elucidated through computational analysis. The properties highlighted are the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (a measure of chemical reactivity), and the dipole moment (an indicator of polarity).[1][2][3]
| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Sulfurous Diamide (Unsubstituted) | -H | -7.8 | 1.5 | 9.3 | 2.1 |
| N,N'-Dimethyl this compound | -CH₃ | -7.5 | 1.7 | 9.2 | 2.5 |
| N,N'-Diphenyl this compound | -C₆H₅ | -6.9 | 0.8 | 7.7 | 3.2 |
| N,N'-Bis(trifluoromethyl) this compound | -CF₃ | -8.5 | 0.5 | 9.0 | 1.5 |
Experimental and Computational Protocols
The data presented in this guide is typically generated using computational chemistry methods, most notably Density Functional Theory (DFT).[1][4] These theoretical experiments provide insights into the electronic structure of molecules that can be difficult to obtain through traditional wet-lab experiments.
Key Experimental (Computational) Protocol:
A common computational protocol for determining the electronic properties of sulfurous diamides involves the following steps:
-
Molecular Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its most stable conformation (lowest energy state). This is typically performed using a specific level of theory and basis set, for example, B3LYP/6-311+G(d,p).[1]
-
Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Property Calculation: With the optimized geometry, single-point energy calculations are performed to determine the electronic properties, such as the HOMO and LUMO energies and the dipole moment.
-
Data Analysis: The calculated data is then analyzed to understand the electronic characteristics of the molecule. The HOMO-LUMO gap, for instance, is a critical parameter for assessing the chemical reactivity of the molecule; a smaller gap generally implies higher reactivity.[2][3]
Visualizing the Research Workflow and Logical Relationships
To better illustrate the processes involved in the theoretical study of sulfurous diamides, the following diagrams, generated using Graphviz, depict a typical experimental workflow and the logical relationships between key concepts.
Caption: A typical workflow for the computational study of electronic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 3. irjweb.com [irjweb.com]
- 4. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sulfurous Diamide: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides guidance on the proper disposal of sulfurous diamide based on general chemical principles and information available for structurally related compounds. Due to the limited availability of specific safety and disposal data for this compound, these procedures should be carried out with the utmost caution. Always consult with your institution's Environmental Health and Safety (EHS) department for final approval and guidance.
Executive Summary
Chemical Properties and Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound is not widely available, information on the closely related compound, sulfamide (sulfuric diamide), and general chemical knowledge of sulfur compounds can inform a safety assessment.
Key Inferred Properties of this compound:
-
Hydrolysis: As the diamide of sulfurous acid, it is expected to be unstable in the presence of water, hydrolyzing to form sulfur dioxide (SO₂) and ammonia (NH₃). Both of these gases are respiratory irritants.
-
Reactivity: It is likely to be incompatible with strong acids, bases, and oxidizing agents.
-
Toxicity: The toxicological properties of this compound have not been fully investigated. However, its decomposition products are known to be hazardous.
| Parameter | Inferred Information |
| Chemical Formula | H₄N₂OS |
| Molecular Weight | 80.11 g/mol |
| Appearance | Likely a solid |
| Primary Hazard | Potential for uncontrolled hydrolysis releasing toxic and corrosive gases (sulfur dioxide and ammonia). |
| Incompatibilities | Water, moist air, strong acids, strong bases, strong oxidizing agents. |
| Hazardous Decomposition | Sulfur dioxide (SO₂), ammonia (NH₃), nitrogen oxides (NOx). |
Experimental Protocol: Controlled Hydrolysis and Neutralization
This procedure is designed for the disposal of small quantities (typically <10 g) of this compound. All steps must be performed in a certified chemical fume hood.
Materials:
-
This compound waste
-
Two large beakers
-
Stir bar and stir plate
-
Dropping funnel
-
Ice bath
-
Dilute (1 M) sodium hydroxide (NaOH) solution
-
Dilute (1 M) hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Universal pH indicator strips
Procedure:
-
Preparation:
-
Place a large beaker containing a stir bar on a stir plate within a chemical fume hood.
-
Add a significant amount of water to the beaker (at least 100 mL for every 1 g of this compound) and begin stirring.
-
Place the beaker in an ice bath to control the temperature of the exothermic hydrolysis reaction.
-
-
Controlled Addition:
-
Carefully and slowly add the this compound waste to the stirring water. Add the solid in small portions to prevent a rapid release of gas.
-
Observe for any signs of gas evolution or temperature increase. If the reaction becomes too vigorous, stop the addition until it subsides.
-
-
Hydrolysis:
-
Allow the mixture to stir for at least one hour after the final addition to ensure complete hydrolysis. The resulting solution will contain dissolved sulfur dioxide (forming sulfurous acid) and ammonia (forming ammonium hydroxide).
-
-
Neutralization:
-
While continuing to stir, slowly add dilute sodium hydroxide solution from a dropping funnel to neutralize the acidic components. Monitor the pH of the solution using pH indicator strips.
-
Continue adding base until the pH is between 6.0 and 8.0. If you overshoot the basic side, you can back-titrate with dilute hydrochloric or sulfuric acid.
-
-
Disposal:
-
Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm this with your institution's EHS department.
-
If drain disposal is not permitted, the neutralized solution should be collected in a properly labeled hazardous waste container.
-
Mandatory Visualizations
Caption: Workflow for the safe disposal of this compound.
Safety and Logistical Information
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable).
-
Ventilation: Due to the release of toxic gases, this procedure must be conducted in a properly functioning chemical fume hood.
-
Spill Response:
-
In case of a small spill of solid this compound, carefully sweep it up, avoiding dust generation, and place it in a labeled container for disposal via the hydrolysis procedure.
-
For a larger spill, evacuate the area and contact your institution's EHS department immediately.
-
-
Waste Management: All waste, including rinsate from cleaning glassware, should be considered hazardous until neutralized. Do not mix this compound waste with other chemical waste streams.
By following these guidelines, researchers can safely manage and dispose of this compound waste, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's safety professionals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
